Alectinib's mechanism is rooted in its potent and selective inhibition of the ALK tyrosine kinase.
| Property | Description |
|---|---|
| Primary Target | Anaplastic lymphoma kinase (ALK) tyrosine kinase receptor [1] |
| Additional Targets | RET tyrosine kinase [2] |
| Key Molecular Action | Inhibits ALK autophosphorylation, preventing downstream signal transduction [2] [1] |
| Potency vs. Crizotinib | Approximately fivefold higher than first-generation ALK inhibitor crizotinib [2] |
| Activity Against Mutations | Retains potency against multiple crizotinib-resistant ALK mutants (e.g., L1196M, F1174L, R1275Q, C1156Y) [2] [3] |
| Blood-Brain Barrier Penetration | High; concentrations in cerebrospinal fluid approximate free plasma concentration [2] |
This compound exerts its effects by binding to the ATP-binding site of the ALK kinase domain, thereby competitively inhibiting ATP binding and preventing the receptor's autophosphorylation and activation [2] [1]. This inhibition halts the activation of critical downstream pro-survival and proliferative signaling pathways, including JAK/STAT3, RAS-RAF-MEK-ERK, and PI3K-AKT-mTOR, ultimately leading to reduced tumor cell viability and apoptosis [4] [1] [5].
Clinical trials established the efficacy of this compound in both treatment-naive and crizotinib-resistant patients.
| Clinical Context | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key CNS Findings |
|---|---|---|---|
| First-Line (vs. Crizotinib) [2] | Not fully specified in results | This compound: Not Reached; Crizotinib: 11.1 months (p<0.001) | 12-month CNS progression: 9.4% (this compound) vs. 41.4% (Crizotinib) |
| Second-Line (Post-Crizotinib) [2] | 45%--55% across trials | 8.1--12.9 months across trials | Intracranial ORR: 75%; Median CNS response duration: ~11.1 months |
| ALK Inhibitor-Naive (Phase I/II) [3] | 93.5% (43/46 patients) | Not specified in results | No CNS progression in 15 patients with baseline brain metastases |
This compound's high CNS penetration is a significant clinical advantage. It achieves effective concentrations in the brain, leading to high intracranial response rates and durable control of brain metastases, a common site of progression with earlier therapies [2].
Researchers use specific methodologies to investigate this compound's mechanism and cellular effects.
| Assay Type | Protocol Summary | Key Measurements |
|---|---|---|
| In Vitro Kinase Assay [4] | Incubate purified ALK and TOPK kinases with ATP. Detect phosphorylation via immunoblotting or radioactivity. | TOPK phosphorylation at Y74 using phospho-specific antibody. |
| Cell Viability (MTT) Assay [4] | Seed cells in 96-well plates. Treat with serial this compound dilutions for 72h. Add MTT reagent, incubate, solubilize, and measure absorbance. | Absorbance at 492nm; calculate IC50 values via GraphPad Prism. |
| Anchorage-Independent Transformation [4] | Suspend cells in soft agar culture medium. Culture for 14 days. | Count and score formed colonies using Image-Pro Plus software. |
| Apoptosis Assay [4] | Treat cells with drug(s). Lyse cells and analyze proteins via Western Blot. | Cleavage of PARP (c-PARP) and other caspases. |
| RT-qPCR for Resistance Genes [6] | Extract RNA from parental/resistant cells. Synthesize cDNA. Perform qPCR with gene-specific primers. | Fold-change in expression of hub genes (e.g., SFTPD, MUC5B). |
This compound's therapeutic effect comes from blocking the oncogenic ALK signaling axis. However, tumors can develop resistance through on-target ALK mutations or off-target bypass pathways.
This compound mechanism and resistance
Bioinformatic and functional analyses identified key genes and pathways linked to this compound resistance. Crucial genes include MUC5B, SFTPD, DMBT1, SFTPA2, and TFF3 [6]. Low expression of SFTPD is associated with activated DNA replication, cell cycle, and drug metabolism pathways, promoting survival despite treatment [6]. Another key resistance mechanism involves the ALK-TOPK signaling axis. ALK directly phosphorylates TOPK at Y74, and combined inhibition of ALK and TOPK enhances tumor cell apoptosis [4].
Current research focuses on overcoming resistance. Key strategies include developing next-generation ALK inhibitors active against a broader spectrum of resistance mutations and exploring rational combination therapies, such as simultaneously targeting ALK and TOPK or other bypass pathways [4] [5].
| Mechanism Category | Specific Type | Description | Key Examples |
|---|
| ALK-Dependent (On-Target) | Secondary ALK Mutations [1] [2] | Mutations in the ALK kinase domain that impair drug binding. | G1202R [1] [2]: Most common ("solvent front" mutation). I1171T/N/S [1] [2]: Also relatively common. V1180L [3] [2]: Less frequent. | | | ALK Amplification [3] | Increased copy number of the ALK fusion gene, leading to overexpression. | - | | ALK-Independent (Off-Target) | Bypass Track Activation [4] [2] | Activation of alternative signaling pathways that bypass ALK dependency. | EGFR/HER3 [4]: Activation via ligands like NRG1. Others [2]: MET amplification, KRAS mutations. | | | Phenotypic Transformation [2] | Histological transformation of the cancer cells. | Transformation to Small Cell Lung Cancer (SCLC) or Epithelial-to-Mesenchymal Transition (EMT). |
The following diagram illustrates how these resistance mechanisms lead to treatment failure.
This compound resistance arises from on-target ALK modifications or off-target alternative survival pathways, leading to resumed tumor growth.
Researchers use specific in vitro and ex vivo models to elucidate these resistance mechanisms. Key methodologies include generating resistant cell lines and patient-derived organoids (PDOs).
Generating Resistant Cell Lines: The H3122 NSCLC cell line (harboring the EML4-ALK V1 fusion) can be exposed to increasing concentrations of this compound over 6 months. This prolonged treatment selects for resistant clones, which can be 10 times less sensitive to the drug than the parental cells [4]. These clones are then analyzed for genetic and protein-level changes.
Patient-Derived Organoid (PDO) Culture: This cutting-edge technique involves creating a 3D model from a patient's own tumor tissue [3] [5]. The tumor sample is digested into cell clusters, embedded in Matrigel, and cultured in a specialized serum-free medium supplemented with growth factors (e.g., bFGF, EGF) and a ROCK inhibitor to promote stem cell survival and organoid formation [3]. PDOs can be used for downstream drug sensitivity testing to guide personalized treatment decisions [3] [5].
The identified resistance mechanism has a direct impact on the choice of subsequent therapy, as shown in the clinical data below.
| Resistance Mechanism Detected | Example Subsequent TKI | Key Consideration / Clinical Observation |
|---|---|---|
| G1202R mutation [1] [2] | Lorlatinib | Lorlatinib is the most effective TKI against this specific mutation. |
| Other ALK mutations (e.g., I1171N, V1180L) [1] [2] | Ceritinib, Brigatinib | Some second-generation TKIs retain activity against non-G1202R mutations. |
| No ALK mutation (ALK-independent) [2] | Lorlatinib (lower response) or Chemotherapy + TKI | Response to further ALK inhibition is often poor (ORR ~27%); combination therapies or chemotherapy may be needed [2]. |
| Unknown (Empirical TKI switch) [3] [5] | Another 2nd or 3rd gen TKI | "Blind" sequencing without biomarker testing often leads to suboptimal outcomes (short PFS of 0.5-1.3 months) [3] [5]. |
Anaplastic lymphoma kinase (ALK) gene rearrangements represent a critical oncogenic driver in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, with the EML4-ALK fusion being the most common variant. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, particularly in preventing and treating central nervous system (CNS) metastases. However, acquired resistance inevitably develops, with secondary ALK mutations representing a predominant mechanism of relapse. This technical review comprehensively analyzes the spectrum of this compound-resistant ALK mutations, detailed experimental methodologies for their investigation, and emerging therapeutic strategies to overcome resistance. Understanding these resistance mechanisms is paramount for developing next-generation treatment approaches and optimizing sequential therapy protocols in ALK-positive NSCLC.
The ALK gene encodes a transmembrane receptor tyrosine kinase belonging to the insulin receptor superfamily. In NSCLC, chromosomal rearrangements most frequently result in fusion between EML4 (echinoderm microtubule-associated protein-like 4) and ALK, leading to constitutive dimerization and activation of the ALK kinase domain independent of ligand binding. This aberrant activation drives oncogenic signaling through critical downstream pathways including RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting uncontrolled cellular proliferation, survival, and metastasis [1] [2]. To date, more than 20 different ALK fusion variants have been identified in NSCLC, with variants 1 (E13:A20) and 3 (E6:A20) being the most prevalent [3].
This compound (RO5424802/CH5424802) is a highly selective, ATP-competitive second-generation ALK TKI that demonstrates superior potency and CNS penetration compared to first-generation crizotinib. The ALEX trial established this compound as a standard first-line therapy for ALK-positive NSCLC, demonstrating significantly prolonged progression-free survival (PFS) compared to crizotinib (34.8 months vs. 10.9 months) with enhanced intracranial efficacy [3] [4]. This compound's macrocyclic structure contributes to its improved selectivity and ability to overcome common crizotinib-resistant mutations, while its reduced affinity for P-glycoprotein facilitates enhanced blood-brain barrier penetration, addressing the significant limitation of CNS progression observed with crizotinib therapy [5] [2].
Resistance to ALK TKIs is broadly categorized into on-target (ALK-dependent) and off-target (ALK-independent) mechanisms, with approximately 56.8% of this compound resistance cases attributable to secondary ALK mutations based on recent clinical analyses [5].
Table 1: Categories of this compound Resistance Mechanisms
| Category | Specific Mechanisms | Frequency in this compound Resistance | Detection Methods |
|---|---|---|---|
| On-Target (ALK-Dependent) | Secondary ALK mutations (G1202R, V1180L, I1171T/N/S) | ~30-40% of cases [4] | NGS, Sanger sequencing |
| ALK gene amplification | ~10% of cases [6] | FISH, NGS | |
| Off-Target (ALK-Independent) | Bypass pathway activation (EGFR, KRAS, MET) | ~20-30% of cases [1] | NGS, phosphoproteomics |
| Phenotypic transformation (epithelial-to-mesenchymal, small cell) | ~5-15% of cases [7] | Histopathology, IHC | |
| Tumor microenvironment interactions | Not fully quantified | Immunofluorescence, cytokine assays | |
| Pharmacokinetic | Inadequate CNS drug exposure | Variable | Drug concentration assays |
On-target resistance refers to alterations within the ALK kinase domain that directly impair drug binding while preserving kinase activity. These typically manifest as point mutations within the ATP-binding pocket or adjacent regions that sterically hinder inhibitor binding or increase ATP affinity. The specific mutation profile varies significantly between ALK TKIs, reflecting their distinct structural interactions with the kinase domain [1] [4].
Off-target resistance encompasses alternative signaling pathways that bypass ALK dependency, including activation of parallel receptor tyrosine kinases (e.g., EGFR, KIT, MET), downstream pathway activation (e.g., MAPK amplification), and histologic transformation. Notably, bypass signaling can maintain oncogenic signaling despite effective ALK inhibition, necessitating combination therapeutic approaches [1] [6].
Graphical Abstract: this compound resistance mechanisms include on-target secondary ALK mutations and off-target bypass pathway activation or phenotypic transformation, which restore oncogenic signaling despite continued ALK inhibition.
The ALK kinase domain is structured into an N-terminal lobe and a C-terminal lobe, with the ATP-binding pocket situated between them. Secondary mutations primarily cluster in key regions: the gatekeeper area, the solvent front, and the αC-helix, each imparting distinct structural alterations that interfere with drug binding [1] [4].
Table 2: Major Secondary ALK Mutations in this compound Resistance
| Mutation | Location in Kinase Domain | Structural Consequence | Sensitivity to Other ALK TKIs | Clinical Frequency |
|---|---|---|---|---|
| G1202R | Solvent front region | Introduces bulky arginine side chain, sterically hindering drug binding | Resistant to most 2nd-gen; sensitive to lorlatinib [4] | 21-43% of this compound-resistant cases [4] |
| V1180L | Gatekeeper region | Alters hydrophobic pocket, reducing drug affinity | Sensitive to ensartinib, ceritinib [3] [6] | ~10% of this compound-resistant cases [3] |
| I1171T/N/S | αC-helix region | Disrupts α-helix structure, affecting drug-binding pocket conformation | Variable: I1171N sensitive to ceritinib [4] [6] | ~15% of this compound-resistant cases [4] |
| L1196M | Gatekeeper region | Increases steric hindrance in ATP-binding pocket | Sensitive to most 2nd-gen ALK TKIs [4] | Less common with this compound vs crizotinib [4] |
| E803Q | Novel mutation (exon 14) | Unknown; hypothesized to alter electrostatic interactions | Appears resistant to multiple 2nd-gen TKIs [3] | Recently identified case report [3] |
Emerging evidence highlights compound mutations (co-occurrence of ≥2 ALK mutations) as a challenging resistance pattern. A 2024 case report identified a novel E803Q mutation located in exon 14 coexisting with V1180L, which demonstrated resistance to multiple second-generation ALK TKIs including ensartinib and ceritinib [3]. This case exhibited rapidly progressive disease with overall survival of only 7 months, underscoring the aggressive nature of certain novel mutation profiles. The EML4-ALK variant 3 (E6:A20) fusion may predispose to developing multiple resistance mutations, potentially contributing to more rapid TKI resistance [3].
Cell line models of acquired resistance provide powerful tools for identifying and characterizing resistance mechanisms. The H3122 CHR-A1 cell line was established through continuous exposure of H3122 (EML4-ALK variant 1) cells to increasing this compound concentrations (starting at 10 nM) over several months [6]. This approach identified the novel V1180L gatekeeper mutation, which conferred high-level resistance to both crizotinib and this compound but retained sensitivity to other next-generation ALK inhibitors including ceritinib [6].
Ba/F3 immortalized murine pro-B cell models expressing specific ALK mutations enable systematic profiling of mutation-specific TKI sensitivity. These IL-3-dependent cells undergo transformation to cytokine independence when expressing oncogenic ALK fusions, allowing rapid assessment of transformation reversal by ALK inhibitors. Protocol details include:
Repeat biopsy at progression is critical for identifying resistance mechanisms and guiding subsequent therapy. A 2024 retrospective study demonstrated that 60.3% (44/73) of patients progressing on second-generation ALK TKIs underwent successful re-biopsy, with NGS identifying resistance mechanisms in most cases [5]. Recommended protocols include:
For cases where tissue biopsy is not feasible, liquid biopsy using circulating tumor DNA (ctDNA) provides a minimally invasive alternative, though with potentially lower sensitivity for detecting structural rearrangements and compound mutations.
Molecular dynamics simulations and thermodynamic calculations using methods like MP-CAFEE (Molecular Mechanics Poisson-Boltzmann Surface Area) provide insights into how specific mutations alter drug-binding affinity. These computational approaches demonstrated that both V1180L and I1171T mutations reduce this compound binding through distinct structural mechanisms: V1180L alters the hydrophobic pocket, while I1171T disrupts α-helix conformation affecting the drug-binding pocket [6].
Mutation-guided sequential therapy represents the current standard approach upon this compound progression. The appropriate subsequent TBI selection depends critically on the identified resistance mechanism:
Lorlatinib, a third-generation macrocyclic ALK/ROS1 TKI, demonstrates potent activity against most solitary ALK resistance mutations, including G1202R. Its compact structure and flexible binding mode enable accommodation of various steric hindrances caused by resistance mutations. The CROWN trial demonstrated 5-year PFS rates of 60% with first-line lorlatinib, establishing it as a potent option for treatment-naïve and resistant disease [5] [2].
Fourth-generation ALK inhibitors including neladalkib (Nuvalent) and TPX-0131 (Turning Point Therapeutics) are specifically designed to target compound mutations that confer resistance to lorlatinib. These agents feature symmetric macrocyclic structures that can bind ALK in novel conformations, potentially overcoming even complex mutation patterns [2].
Rational combination therapies targeting both ALK-dependent and ALK-independent resistance mechanisms represent a promising frontier. Ongoing clinical trials are investigating:
Additionally, alternating TKI regimens are being explored to prevent or delay the emergence of resistant clones. The ALKTERNATE trial is investigating alternating lorlatinib with crizotinib to exploit the differential mutation sensitivities and potentially extend the therapeutic lifespan of available ALK inhibitors [2].
The following tables summarize key quantitative data on the clinical performance of alectinib, both as a monotherapy and in combination regimens.
Table 1: Key Outcomes from the ALEK-B Phase 2 Trial (this compound + Bevacizumab) [1]
This trial investigated this compound combined with the anti-angiogenic agent bevacizumab as a first-line treatment.
| Endpoint | Result at 34.5 Months Median Follow-up |
|---|---|
| 12-Month Progression-Free Survival (PFS) | 97.1% |
| 36-Month Progression-Free Survival (PFS) | 64.2% |
| 36-Month Overall Survival (OS) | 87.9% |
| Objective Response Rate (ORR) | 100% |
| 36-Month Intracranial PFS (icPFS) | 87.8% |
| Grade 3-4 Adverse Events | 46.3% (Most common: proteinuria, hepatotoxicity) |
Table 2: this compound's Performance Against Different EML4-ALK Variants & Alterations [2] [1]
The specific EML4-ALK variant can influence the treatment outcome.
| Feature / Alteration | Impact on this compound Response & Clinical Characteristics |
|---|---|
| Variant 1 (V1) | Longer PFS, lower metastatic risk [2]. |
| Variant 3 (V3) | Shorter PFS, higher metastatic risk; in the ALEK-B trial, the 36-month PFS rate was 55.6% for V3 vs. 59.8% for other variants [2] [1]. |
| Non-Canonical Fusions (e.g., LOC388942-ALK) | Confer increased resistance to this compound compared to canonical EML4-ALK fusions [3]. |
This compound is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI). Its efficacy stems from potently inhibiting the constitutively active ALK kinase, which drives oncogenic signaling through key pathways like MAPK/RAS/ERK, PI3K/AKT/mTOR, and JAK-STAT [2] [4]. Despite its potency, resistance inevitably develops through diverse mechanisms.
The diagram below illustrates the core signaling pathways and the major resistance mechanisms to ALK-TKIs like this compound.
The diagram above shows that resistance can be broadly categorized as follows [2] [5] [6]:
For researchers, the following methodologies are central to studying EML4-ALK and this compound response.
1. Comprehensive Genomic Profiling (CGP) for Fusion Detection [8] [9]
2. Functional Validation of Novel Fusions [3]
3. Investigating Drug Tolerance Mechanisms [6]
Current research is focused on overcoming resistance by targeting non-ALK survival pathways.
The phase III ALUR study is a randomized trial that evaluated alectinib versus chemotherapy in patients with advanced ALK-positive Non-Small Cell Lung Cancer (NSCLC) who had previously been treated with platinum-based chemotherapy and crizotinib [1] [2] [3].
The table below summarizes the key efficacy results from the final analysis.
| Efficacy Endpoint | This compound (n=79) | Chemotherapy (n=40) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median PFS | 10.9 months | 1.4 months | HR: 0.20 (95% CI: 0.12-0.33); P < 0.001 [1] [2] |
| Objective Response Rate (ORR) | 50.6% | 2.5% | P < 0.001 [1] [2] |
| CNS ORR (in patients with measurable baseline CNS metastases) | 66.7% | 0% | P < 0.001 [1] [2] |
| Safety Measure | This compound | Chemotherapy |
|---|---|---|
| General Safety | Consistent with the known, well-established safety profile from the primary analysis and post-marketing experience. No new safety signals were identified [1] [2]. | - |
| Treatment Duration | - | - |
| Grade 3-4 Adverse Events (AEs) | 30.5% (from a related adjuvant study, ALINA [4]) | 30.8% (from a related adjuvant study, ALINA [4]) |
The study also conducted exploratory analysis using next-generation sequencing on baseline plasma samples [1] [2]:
For researchers seeking to understand the trial's methodological rigor, here is a detailed breakdown of the key experimental protocols as cited in the ALUR study.
1. Study Design and Randomization [1] [2]
3. Endpoint Assessment Methodologies
4. Biomarker and Molecular Profiling Protocol [1] [2]
The following diagram illustrates the core ALK signaling pathway and highlights how this compound intervenes, based on the mechanistic context from the search results and the exploratory findings of the ALUR study [1] [5] [2].
This diagram shows that the ALK fusion oncogene drives tumor growth by activating downstream signaling pathways. This compound, as an ALK inhibitor, directly targets and inhibits this oncogenic driver. An important exploratory finding from the ALUR study is that TP53 mutation can promote resistance, leading to reduced this compound activity and shorter PFS, even though this compound remains superior to chemotherapy in these patients [1] [2].
The final data from the ALUR study robustly confirms that This compound is a superior treatment option compared to chemotherapy for crizotinib-pretreated, advanced ALK-positive NSCLC.
Alectinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used primarily in the treatment of ALK-positive non-small cell lung cancer (NSCLC). As with all pharmaceutical compounds, ensuring the purity of this compound is critical for patient safety and therapeutic efficacy. This compound impurity 5-trifluoroacetate (chemical name: 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carboxamide, 2,2,2-trifluoroacetic acid (1:1)) is a structurally related compound that may be present in this compound drug substance and drug products [1] [2]. This application note provides a detailed protocol for the simultaneous quantification of this compound and this specific impurity using a chemometrically optimized HPLC method with comprehensive validation data according to ICH Q2(R2) guidelines [3] [4].
The analysis of pharmaceutical impurities is crucial in quality control laboratories as impurities can potentially affect the safety, efficacy, and stability of drug products. The method described herein has been optimized to provide excellent separation, sensitivity, and accuracy while incorporating green analytical chemistry principles to minimize environmental impact [3].
The optimized method utilizes the following instrumentation and conditions [3]:
Table 1: Gradient Program for HPLC Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 70 | 30 |
| 5 | 50 | 50 |
| 10 | 20 | 80 |
| 12 | 20 | 80 |
| 12.1 | 70 | 30 |
| 15 | 70 | 30 |
The HPLC method was optimized using a Box-Behnken experimental design to systematically evaluate the effects of critical method parameters and their interactions. Three key factors were investigated: buffer pH, gradient time, and column temperature [3]. The design included 15 experimental runs with center points to estimate experimental error. Response surface methodology was employed to model the relationship between factors and responses, which included retention time, peak area, and resolution between this compound and its impurity.
The desirability function approach was used to identify optimal conditions that simultaneously maximize resolution, peak symmetry, and analysis efficiency while minimizing run time. The Monte Carlo method was subsequently applied to define the operable design region where method performance criteria are consistently met [3] [4].
Forced degradation studies provide evidence of method stability-indicating capability and were performed on this compound under various stress conditions:
The method effectively separated this compound from all degradation products, confirming its stability-indicating properties [4].
The method was validated according to ICH Q2(R2) guidelines for the following parameters [3] [4]:
Table 2: Method Validation Parameters for this compound and Impurity 5-Trifluoroacetate
| Validation Parameter | This compound | Impurity 5-Trifluoroacetate |
|---|---|---|
| Linearity range | 1-100 µg/mL | 0.5-50 µg/mL |
| Correlation coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.5 µg/mL |
| Precision (% RSD) | <2% | <2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Robustness | Deliberate variations in method parameters meet system suitability criteria |
System suitability tests were performed to verify that the chromatographic system is adequate for the intended analysis. The following criteria must be met before sample analysis:
The optimized method provides excellent separation between this compound and impurity 5-trifluoroacetate with resolution greater than 2.0. Typical retention times are approximately 8.5 minutes for this compound and 9.2 minutes for the impurity, though these may vary slightly depending on column age and mobile phase composition. The use of a core-shell C8 column (2.7 µm particles) provides enhanced efficiency compared to conventional columns, allowing for faster analysis without compromising resolution [3].
The method was successfully applied to the analysis of Alecensa capsules (150 mg this compound/capsule). Recovery studies demonstrated high accuracy with mean recovery of 99.5% for this compound and 99.2% for the impurity, confirming the method's suitability for quality control of pharmaceutical formulations. The impurity 5-trifluoroacetate was not detected in the commercial formulation, indicating effective control during the manufacturing process [3].
A bottom-up approach was used to evaluate measurement uncertainty by identifying and quantifying all significant sources of uncertainty in the analytical procedure. Major uncertainty contributors included [3]:
The expanded measurement uncertainty was calculated with a coverage factor of k=2, corresponding to a 95% confidence level. This comprehensive uncertainty assessment enhances the reliability of the analytical results for quality control decision-making.
The environmental impact of the analytical method was evaluated using multiple assessment tools:
The method incorporates green chemistry principles by using less hazardous chemicals, minimizing organic solvent consumption through gradient elution, and reducing waste generation.
Mobile phase preparation: Prepare ammonium acetate buffer (appropriate molarity, pH adjusted with acetic acid or ammonia solution) and filter through a 0.45 µm membrane filter. Prepare HPLC-grade acetonitrile.
System setup and equilibration:
System suitability test:
Standard and sample analysis:
System shutdown:
Peak area: Record the peak areas of this compound and impurity from sample solutions.
Concentration calculation: Calculate the concentration of this compound and impurity using the calibration curve or single-point calibration as appropriate.
% Impurity: Calculate the percentage of impurity 5-trifluoroacetate relative to this compound using the formula:
% Impurity = (Area of impurity × Concentration of standard × Purity of standard × 100) / (Area of standard × Concentration of sample)
The following workflow diagram illustrates the complete analytical procedure:
Table 3: Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor resolution | Column degradation | Flush column according to manufacturer's instructions; replace if necessary |
| Incorrect mobile phase pH | Adjust pH to specified value | |
| Peak tailing | Column voiding | Replace column |
| Silanol interactions | Adjust buffer concentration or use silanol masking agents | |
| Retention time shift | Mobile phase composition variation | Prepare fresh mobile phase |
| Temperature fluctuations | Verify column temperature stability | |
| Low recovery | Incomplete extraction | Optimize sonication time and solvent composition |
| Filter adsorption | Use alternative filter membrane material |
The developed HPLC method provides a reliable, accurate, and precise approach for the simultaneous determination of this compound and its impurity 5-trifluoroacetate in pharmaceutical formulations. The application of chemometric optimization using Box-Behnken design ensures robust method performance within the defined operable region. Comprehensive validation following ICH Q2(R2) guidelines demonstrates the method's suitability for its intended application in quality control laboratories. The incorporation of green chemistry principles and measurement uncertainty evaluation further enhances the method's value for regulatory compliance and sustainable analytical practices.
Anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) represents a significant oncological challenge, accounting for approximately 84% of all lung cancer cases in the United States. Alectinib, a second-generation ALK inhibitor, has emerged as a cornerstone therapy, demonstrating superior efficacy with a median progression-free survival of 34.8 months compared to 10.9 months with crizotinib in the global phase III ALEX trial [1] [2]. The accurate quantification of this compound and its related impurities is paramount for ensuring drug safety and efficacy, as impurities can exhibit undesirable pharmacological or toxicological effects that may compromise therapeutic benefits [3].
The application of Analytical Quality by Design (AQbD) principles to method development represents a paradigm shift from traditional trial-and-error approaches toward a systematic, risk-based framework. Within this framework, Box-Behnken designs (BBD) have emerged as powerful tools for optimizing chromatographic methods, enabling efficient exploration of factor interactions while avoiding extreme experimental conditions that could be impractical or wasteful [4] [5] [6]. These response surface methodologies are specifically constructed to fit quadratic models with factors set at three equally spaced levels (-1, 0, +1), making them ideal for chromatographic optimization where establishing robust method operable design regions is critical for regulatory compliance and method lifecycle management [1] [5] [7].
Box-Behnken designs belong to the class of classical response surface designs that are constructed using a subset of points from factorial designs with each factor set at three levels [5]. These designs are characterized by two key mathematical properties: rotatability (or near-rotatability), meaning the prediction variance depends only on the distance from the center point; and spherical geometry, where all design points are equidistant from the center [4] [5]. Unlike central composite designs that include extreme corner points, BBD places treatment combinations at the midpoints of edges of the process space and at the center, making them particularly advantageous when combined factor extremes are dangerous, physically impossible, or too expensive to test [4] [5] [6].
The mathematical model for a BBD typically follows a second-order quadratic equation:
[Y = β_0 + \sum_{i=1}^k β_iX_i + \sum_{i=1}^k β_{ii}X_i^2 + \sum_{i
Factor Selection: Based on risk assessment, select three critical factors for optimization. For this compound and impurity separation, the recommended factors are:
Level Definition: Define appropriate ranges for each factor based on preliminary screening experiments:
Design Matrix: For three factors, a BBD with 15 experimental runs (including 3 center points for error estimation) is generated using statistical software [3] [7].
Response Monitoring: For each experimental run, monitor multiple critical quality attributes including resolution between this compound and impurity peaks, retention time, theoretical plate number, and peak asymmetry [3] [1].
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water mixture) to obtain a stock solution of 1 mg/mL [3].
Impurity Stock Solution: Similarly prepare a stock solution of impurity 5-trifluoroacetate at appropriate concentration [3].
Sample Solution: For capsule analysis, weigh the mixed contents of not fewer than 20 capsules. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a suitable container. Add approximately 7 mL of diluent, shake vigorously for 10 minutes, and dilute to 10 mL with the same diluent. Filter through a 0.45-µm membrane filter before injection [3].
Factor Screening: Use a Taguchi L8 orthogonal array to screen multiple parameters efficiently. Test factors at two levels based on preliminary experiments [1].
BBD Optimization: For the identified critical parameters (typically organic phase ratio, buffer concentration, and flow rate), implement a three-factor BBD with 15 runs [1].
Response Monitoring: Critical responses include peak area (for sensitivity), retention time, theoretical plates, and resolution from matrix interferences [1].
Plasma Sample Processing: Thaw frozen plasma samples at room temperature and vortex mix for 10-15 seconds [1].
Protein Precipitation: Transfer 100 µL of plasma to a clean tube. Add 300 µL of acetonitrile containing internal standard. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes [1].
Supernatant Collection: Transfer the clear supernatant to autosampler vials for injection [1].
Following completion of the experimental runs, subject the collected data to comprehensive statistical analysis. Employ multiple linear regression to fit the second-order quadratic model to the experimental data. Evaluate model significance using Analysis of Variance (ANOVA) with a 95% confidence level (p < 0.05) [6] [9]. Assess model adequacy through multiple criteria including coefficient of determination (R²), adjusted R², predicted R², and lack-of-fit test [9].
The resulting regression models are then utilized to generate response surface plots that visually represent the relationship between factor settings and chromatographic responses. These three-dimensional surfaces enable straightforward identification of optimal regions where all critical quality attributes simultaneously meet desired criteria [6] [9]. For this compound separation, the primary target is typically maximum resolution between this compound and its impurity while maintaining acceptable retention characteristics and peak symmetry [3].
The desirability function approach provides a powerful methodology for multi-response optimization. This technique transforms each predicted response into an individual desirability value (d) ranging from 0 (undesirable) to 1 (fully desirable) [3]. The overall desirability (D) is then computed as the geometric mean of the individual desirability values:
[D = (d_1 × d_2 × ... × d_n)^{1/n}]
The factor combinations that maximize the overall desirability (D) represent the optimal chromatographic conditions [3]. For this compound method development, typical targets include resolution > 2.0, tailing factor < 2.0, and theoretical plates > 2000 [3].
Following optimization, validate the method according to International Council for Harmonisation (ICH) Q2(R2) Guidelines [3] [8]. The validation should encompass the following parameters:
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Acceptance Criteria | This compound Impurity Method [3] | Bioanalytical Method [1] |
|---|---|---|---|
| Linearity Range | R² > 0.99 | Not specified | 5-1,000 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3 | 0.1 µg/mL (this compound), 0.3 µg/mL (impurity) | Not specified |
| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10 | 0.3 µg/mL (this compound), 0.5 µg/mL (impurity) | 5 ng/mL |
| Accuracy (% Recovery) | 98-102% | High recoveries reported | 95.6-102% |
| Precision (% RSD) | ≤ 2% | Meets criteria | < 11% |
A recent study demonstrated the successful application of BBD for developing a novel HPLC method capable of simultaneously quantifying this compound and its impurity 5-trifluoroacetate [3] [8]. The optimization identified the optimal conditions as a specific gradient profile with acetonitrile and ammonium acetate buffer on an Ascentis Express C8 column [3]. The method was rigorously validated according to ICH guidelines, demonstrating LOD values of 0.1 µg/mL and 0.3 µg/mL for this compound and its impurity, respectively, with LOQ values of 0.3 µg/mL and 0.5 µg/mL [3]. The recovery study performed using Alecensa capsules (150 mg this compound/capsule) showed high recoveries, confirming excellent precision and accuracy [3]. The method was further evaluated for measurement uncertainty using a bottom-up approach and assessed for its environmental impact using greenness and whiteness metrics [3] [8].
Another investigation applied AQbD principles to develop and validate a sensitive HPLC-FLD method for quantifying this compound in rat plasma [1] [2]. The systematic approach included risk assessment via FMEA, parameter screening using Taguchi design, and optimization with BBD [1]. The final method exhibited excellent linearity (R² > 0.99) over the concentration range of 5-1,000 ng/mL, with an LLOQ of 5 ng/mL [1]. The method demonstrated high accuracy (95.6-102%), precision (RSD < 11%), and consistent recovery (98.3-105%) with minimal matrix effects [1]. The validated method was successfully applied in a pharmacokinetic study following intravenous and oral administration of this compound in rats, highlighting its suitability for preclinical drug development [1].
During BBD optimization of this compound HPLC methods, several challenges may arise. Inadequate resolution between this compound and its impurity peaks often results from insufficient selectivity in the mobile phase composition. This can typically be addressed by adjusting the organic modifier ratio or buffer pH within the design space [3]. Peak tailing may occur due to secondary interactions with residual silanols; increasing buffer concentration or incorporating amine modifiers in the mobile phase can mitigate this issue [3]. Retention time instability often stems from inadequate mobile phase equilibration or temperature fluctuations; ensuring sufficient column equilibration between runs and maintaining constant column temperature can improve reproducibility [3] [1].
The greenness and whiteness of the developed HPLC methods should be evaluated using appropriate metric tools such as the Complex Green Analytical Procedure Index, Analytical Greenness Metric, and Blue Applicability Grade Index [3] [8]. The recently developed White Analytical Chemistry (WAC) tool provides a comprehensive assessment encompassing greenness, practicality, and analytical performance [3]. For this compound methods, the use of ethanol or methanol as alternatives to acetonitrile should be explored to enhance method sustainability, though potential impacts on chromatographic performance must be carefully evaluated within the BBD framework [3].
The application of Box-Behnken designs for optimizing HPLC methods for this compound analysis represents a robust, efficient, and scientifically sound approach that aligns with modern Quality by Design principles. The systematic methodology enables researchers to develop methods with built-in robustness while thoroughly understanding the relationship between critical method parameters and chromatographic performance. The case studies presented demonstrate successful application across different matrices, from pharmaceutical formulations to complex biological samples, highlighting the versatility of the approach. As this compound continues to find expanded clinical applications, including ongoing investigations in adjuvant settings and pediatric malignancies, the availability of robust, validated analytical methods will remain crucial for supporting drug development, quality control, and therapeutic monitoring.
Alectinib (trade name Alecensa) is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). As a targeted therapy, it demonstrates fivefold greater potency against ALK compared to first-generation crizotinib and effectively penetrates the blood-brain barrier, making it particularly valuable for treating CNS metastases. This compound's chemical structure consists of a fused indole and naphthalenone ring system functionalized with a cyano group and morpholinopiperidine unit, contributing to its selective binding properties and biological activity [1]. The hydrochloride salt form is commonly used in pharmaceutical formulations to enhance bioavailability.
Forced degradation studies are an essential component of pharmaceutical development, required by ICH guidelines Q1A(R2) and Q2(R2). These studies help establish the inherent stability characteristics of active pharmaceutical ingredients (APIs) and validate stability-indicating analytical methods. Understanding this compound's degradation behavior under various stress conditions provides crucial information for formulation development, packaging selection, shelf-life determination, and storage condition establishment. The identification of degradation products is particularly important for assessing potential toxicological risks and ensuring patient safety [2].
This application note consolidates recent research on this compound forced degradation studies and provides detailed protocols for implementing stability-indicating methods in pharmaceutical analysis. The methodologies presented support the development of robust analytical procedures suitable for quality control testing, stability studies, and regulatory submissions.
This compound undergoes significant degradation primarily under oxidative stress conditions, while demonstrating relative stability under other stress conditions. Systematic forced degradation studies reveal that the molecule is susceptible to photolytic degradation in both solution and solid states, with degradation kinetics following first-order reaction patterns [3]. The relationship between pH and stability demonstrates that this compound, while achieving maximum solubility in acidic media, degrades rapidly at low pH levels, necessitating careful pH optimization in pharmaceutical processes.
Table 1: Summary of this compound Forced Degradation Results
| Stress Condition | Parameters | Degradation Outcome | Major Degradation Products |
|---|---|---|---|
| Oxidative | 3-30% H₂O₂, room temperature | Significant degradation (4-30%) | N-oxide, epoxide, N-hydroxy, and amide impurities |
| Acidic | 0.1-1M HCl, room temperature | Mild degradation (5.18%) | Not characterized |
| Alkaline | 0.1-1M NaOH, room temperature | Mild degradation (3.10%) | Not characterized |
| Thermal | 60-105°C, solid state | Moderate degradation (4.13%) | Not characterized |
| Photolytic | UV/Vis light, solution and solid | Variable degradation | Not characterized |
Under oxidative stress with hydrogen peroxide (3-30%), this compound produces four novel degradation products identified as N-oxide impurity, epoxide impurity, N-hydroxy impurity, and amide impurity. Three of these degradation products are constitutional isomers, presenting analytical challenges for separation and identification [2]. The oxidative degradation pathway involves reactions at the morpholine and piperidine rings, which are particularly susceptible to oxidative attack.
The pH-rate profile studies indicate that this compound exhibits optimal stability in the pH range of 4.5-6.8, which has important implications for dissolution media selection and formulation strategies. The degradation kinetics follow pseudo-first-order behavior under various stress conditions, allowing for predictable degradation modeling and shelf-life projections [3]. These findings collectively inform rational formulation design and storage condition recommendations to minimize degradation throughout the product lifecycle.
The development of stability-indicating methods for this compound has employed both high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches. The optimal chromatographic conditions utilize C8 or C18 stationary phases with gradient elution systems consisting of acetonitrile and ammonium acetate or ammonium formate buffers (typically 15-20 mM, pH ~5.4) [1] [4]. Detection wavelengths of 269 nm and 339 nm have been successfully employed based on the analyte's UV absorption characteristics.
For impurity monitoring, methods have been developed to simultaneously quantify this compound and its related compounds, particularly Impurity 5-trifluoroacetate. These methods demonstrate linearity over concentration ranges of 10-300 μg/mL for API analysis and 1-3000 ng/mL for bioanalytical applications, with correlation coefficients (R²) > 0.999 [3] [5]. The limits of detection (LOD) and quantification (LOQ) for this compound typically range from 0.1-0.3 μg/mL and 0.3-0.5 μg/mL, respectively, in pharmaceutical formulations, while LC-MS/MS methods achieve sensitivity down to 0.82 ng/mL in biological matrices [5] [6].
Table 2: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | HPLC/PDA Method | LC-MS/MS Method | LC-FLD Method |
|---|---|---|---|
| Column | Ascentis Express C8 (10 cm × 4.6 mm, 2.7 μm) | C18 column (specific type not specified) | C18 column |
| Mobile Phase | Gradient: Acetonitrile and 15 mM ammonium acetate, pH 5.42 | Isocratic: Acetonitrile and aqueous buffer (55:45) | Phosphate buffer with organic modifier |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | PDA at 269 nm | MS/MS with ESI+ | Fluorescence (excitation/emission optimized) |
| Run Time | ~10 minutes | 2 minutes | ~10 minutes |
| Linearity Range | 10-300 μg/mL | 1-3000 ng/mL | 5-1000 ng/mL |
Developed methods have been validated according to ICH guidelines, demonstrating accuracy (98.1-102.7%), precision (RSD < 2%), specificity, and robustness [3]. The application of Analytical Quality by Design (AQbD) principles through risk assessment tools like Failure Mode and Effects Analysis (FMEA) and experimental designs such as Box-Behnken has enabled systematic optimization of critical method parameters [7]. This approach identifies organic phase ratio, buffer concentration, and flow rate as having the most significant impact on chromatographic performance, allowing establishment of a robust design space for method operation.
The greenness of analytical methods has been evaluated using multiple metrics including NEMI, Analytical Eco-Scale, AGREE, and GAPI [1]. The developed LC-MS/MS method demonstrates environmental sustainability through its low solvent consumption (55% acetonitrile in mobile phase) and reduced waste generation, aligning with Green Analytical Chemistry principles [5]. The implementation of whiteness assessments using the White Analytical Chemistry (WAC) tool further ensures methods meet sustainability goals without compromising performance characteristics [4].
The structural elucidation of this compound degradation products has been accomplished through comprehensive analytical techniques including LC-MS-IT-TOF for accurate mass measurement, preparative HPLC for isolation, and NMR and FTIR spectroscopy for structural characterization [1] [2]. These approaches have confirmed that oxidative stress conditions generate four primary degradation products through distinct chemical pathways.
The N-oxide impurity forms through oxidation of the nitrogen atoms in the morpholine or piperidine rings, while the epoxide impurity results from oxidation of the aromatic ring systems. The N-hydroxy impurity involves hydroxylation at nitrogen centers, and the amide impurity forms through transformation of the cyano group under oxidative conditions [2]. Molecular docking studies suggest that these degradation products may exhibit different binding affinities for the ALK receptor compared to the parent compound, potentially impacting biological activity [1].
The formation of degradation products follows predictable pathways that can be mitigated through appropriate formulation strategies and packaging selection. The identification of structural alerts within the this compound molecule, particularly the morpholine and piperidine rings, provides insights for medicinal chemistry optimization of next-generation analogs with improved stability profiles [5].
Diagram 1: this compound Degradation Product Identification Workflow. The diagram illustrates the systematic approach from forced degradation to structural characterization of impurities.
Protocol 1: Oxidative Degradation Study
Protocol 2: Photostability Testing
Protocol 3: HPLC Analysis of this compound and Related Impurities
Instrument Setup:
Gradient Program:
Sample Preparation:
System Suitability Criteria:
The optimized methods demonstrate robust performance across different instrument platforms and laboratory environments. When implementing these methods, particular attention should be paid to mobile phase preparation, as small variations in buffer pH and organic modifier composition can significantly impact chromatographic separation, especially for the closely eluting degradation products. The use of mass-compatible buffers such as ammonium acetate and formate enables seamless transition between HPLC-UV and LC-MS methods for additional confirmation of degradation product identity.
For analysis of pharmaceutical formulations, appropriate sample preparation techniques should be employed to extract this compound from excipients without inducing degradation. For capsule formulations, sonication in methanol for 15-20 minutes typically provides complete extraction with recovery rates of 98-102% [4]. Method transfer to quality control laboratories should include verification of system suitability criteria and resolution between critical pairs of peaks, particularly the separation of this compound from its Impurity 5-trifluoroacetate and oxidative degradation products.
The developed stability-indicating methods comply with ICH validation requirements for specificity, accuracy, precision, linearity, range, and robustness. Documentation should include complete validation reports, including forced degradation data demonstrating method stability-indicating capability. For regulatory submissions, provide representative chromatograms of stressed samples with clear identification of all degradation products.
Implementation of an Analytical Procedure Lifecycle Management approach, as outlined in ICH Q14, ensures continued method performance through predefined analytical control strategies. Establish method operable design regions (MODR) for critical method parameters that, when controlled within established ranges, ensure method robustness. Ongoing monitoring of system suitability test results provides data for continuous method verification and facilitates post-approval change management.
The stability-indicating methods presented in this application note provide comprehensive tools for assessing this compound stability and characterizing its degradation products. The forced degradation studies reveal that this compound is particularly susceptible to oxidative degradation, generating four characteristic degradation products that have been structurally elucidated. The optimized HPLC and LC-MS/MS methods demonstrate robust performance characteristics with appropriate validation according to regulatory guidelines.
Implementation of these methods supports pharmaceutical development activities including formulation optimization, packaging selection, and stability studies. The incorporation of green chemistry principles and quality by design approaches ensures methods are not only scientifically sound but also environmentally sustainable and robust for routine use in quality control laboratories. These analytical procedures provide the foundation for ensuring this compound product quality throughout its shelf life and support the ongoing development of this important anticancer therapeutic.
The following table lists the essential materials and instruments used in the developed method.
| Category | Details |
|---|---|
| Drug Substance | Alectinib reference standard (99.5% potency) [1]. |
| Formulation | Marketed hard capsules (e.g., Alecensa, 150 mg) [1]. |
| Chemicals & Reagents | Toluene, Methanol, Ethyl acetate, Glacial acetic acid (all analytical grade) [1]. |
| Stationary Phase | Pre-coated silica gel 60 F₂54 HPTLC plates (10 cm × 20 cm, 250 µm thickness) [1]. |
| Key Instrumentation | Camag HPTLC system with Linomat 5 sample applicator, TLC Scanner 4, and vision CATS software [1]. |
The core chromatographic conditions and the summary of validated method parameters are as follows.
| Parameter | Specification |
|---|---|
| Mobile Phase | Toluene : Methanol : Ethyl acetate : Glacial acetic acid (6:2:2:1, v/v/v/v) [1]. |
| Detection Wavelength | 340 nm [1]. |
| Rf Value | 0.4 [1]. |
| Band Dimension | 8 mm [1]. |
| Application Position | X: 8 mm, Y: 20 mm [1]. |
| Saturation Time | 45 minutes [1]. |
| Migration Distance | 70 mm [1]. |
| Linearity Range | 100 - 1500 ng/band [1] [2]. |
| Correlation Coefficient | 0.999 [1] [2]. |
| Precision (%RSD) | < 2% [1] [2]. |
| Limit of Detection (LOD) | Calculated as 3.3×σ/S [1]. |
| Limit of Quantification (LOQ) | Calculated as 10×σ/S [1]. |
Here is the detailed step-by-step workflow for the HPTLC method:
The developed method was validated as per ICH guidelines, with key outcomes summarized below [1].
| Validation Parameter | Outcome & Results |
|---|---|
| Specificity | Well-resolved band for this compound at Rf 0.4. No interference from excipients confirmed by comparing spectra at peak start, apex, and end [1]. |
| Linearity | Linear range: 100–1500 ng/band. Correlation coefficient (r): 0.999 [1] [2]. |
| Precision | % RSD for repeatability and intermediate precision was found to be less than 2% [1]. |
| Accuracy (Recovery) | Assessed at three levels (110%, 120%, 130%). The average recovery was reported at 99.71% [2]. |
| Robustness | Method was robust to small, deliberate changes in parameters (e.g., mobile phase volume, saturation time). %RSD was less than 2.0 [1]. |
The HPTLC method documented by Dhavale et al. provides a simple, precise, accurate, and economical alternative for the routine analysis of this compound in capsule dosage forms [1] [2]. Its successful validation as per ICH guidelines makes it suitable for application in quality control laboratories to ensure drug product quality.
This compound (marketed as Alecensa) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It received regular approval from the US Food and Drug Administration on November 6, 2017, and has demonstrated significant efficacy against various ALK mutations, particularly in cases where resistance to first-generation ALK inhibitors like crizotinib has developed [1]. This compound demonstrates distinctive pharmacokinetic characteristics, including extensive tissue distribution and metabolism primarily via cytochrome P450 enzymes, resulting in the formation of its major active metabolite M4. These properties necessitate reliable bioanalytical methods for therapeutic drug monitoring and clinical pharmacokinetic studies [1] [2].
The development of robust bioanalytical methods for quantifying this compound and its metabolites in biological matrices is essential for several aspects of drug development and clinical application. Accurate quantification enables precise pharmacokinetic assessments, informing proper dosing regimens and supporting clinical decision-making. Furthermore, reliable methods facilitate evaluation of metabolic stability and drug-drug interaction potential, which are critical for patient safety [1]. The LC-MS/MS (liquid chromatography-tandem mass spectrometry) platform has emerged as the gold standard for these analyses due to its superior sensitivity, specificity, and capacity for high-throughput analysis, making it ideally suited for supporting clinical trials and therapeutic drug monitoring in oncology settings [3] [2].
The LC-MS/MS bioanalysis of this compound in human plasma employs advanced instrumentation with carefully optimized parameters to achieve the necessary sensitivity and specificity. The system typically consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For simultaneous quantification of this compound and its major metabolite M4, researchers have developed methods that allow combined analysis in a single assay run, improving efficiency for clinical laboratories [3] [2].
Table 1: Chromatographic Conditions for this compound Bioanalysis
| Parameter | Conditions for Single-Analyte | Conditions for Multi-Analyte |
|---|---|---|
| Column | C18 column (e.g., 50 × 2.1 mm, 1.7 μm) | HyPurity C18 column |
| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile | A: Ammonium acetate in acidified water B: Ammonium acetate in acidified methanol | | Gradient Program | Isocratic or short gradient | Elution gradient with increasing organic phase | | Flow Rate | 0.5 mL/min | Not specified | | Run Time | 2 minutes | Short runtime comparable to UPLC methods | | Injection Volume | 1-10 μL | 1-10 μL |
Mass spectrometric detection employs multiple reaction monitoring (MRM) in positive ionization mode, leveraging the inherent ionization efficiency of this compound and its metabolites under these conditions. The ionization source parameters are optimized to maximize sensitivity while maintaining stability, including nebulizer gas flow, heating gas flow, interface temperature, and ESI voltage. The most sensitive MRM transitions are selected for each analyte based on intensive fragmentation studies [3] [2].
Table 2: Mass Spectrometric Parameters for this compound and Metabolite M4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
|---|---|---|---|---|
| This compound | 483.3 | 396.2 | Optimized (compound-specific) | Positive ESI |
| Metabolite M4 | 499.3 | 394.2 | Optimized (compound-specific) | Positive ESI |
| Internal Standard | Compound-dependent | Compound-dependent | Optimized | Positive ESI |
The following protocol describes the supported liquid extraction (SLE) method for sample preparation, which has demonstrated superior recovery and reduced matrix effects compared to protein precipitation:
Thaw plasma samples completely at room temperature and vortex thoroughly for 10-15 seconds to ensure homogeneity.
Aliquot 100 μL of plasma into a clean microcentrifuge tube using a calibrated pipette.
Add appropriate internal standard (typically 25-50 μL of working solution in methanol:water 50:50, v/v) to each sample.
Vortex mix for 30 seconds to ensure complete integration of internal standard with the sample.
Load the mixture onto SLE plate (100 mg/well format) and allow complete adsorption (approximately 5-10 minutes).
Elute analytes with two aliquots of organic elution solvent (e.g., 1 mL of methyl tert-butyl ether:ethyl acetate, 70:30, v/v) into clean collection tubes.
Evaporate eluent to dryness under a gentle stream of nitrogen at 40°C using a turbo evaporation system.
Reconstitute dried residue with 100-200 μL of reconstitution solution (typically acetonitrile:water with 0.1% formic acid, 30:70, v/v).
Vortex thoroughly for 60 seconds and transfer to appropriate autosampler vials with inserts for LC-MS/MS analysis.
This compound and metabolite M4 demonstrate significant non-specific binding to laboratory surfaces, which can adversely impact accuracy and reproducibility. To address this challenge:
The developed LC-MS/MS methods for this compound quantification undergo comprehensive validation following regulatory guidelines to ensure reliability, accuracy, and precision [3] [2].
Table 3: Method Validation Performance Characteristics
| Validation Parameter | This compound Performance | Metabolite M4 Performance | Acceptance Criteria |
|---|
| Linear Range | 1-3000 ng/mL (HLMs) 100-2000 ng/mL (plasma) | 0.5-500 ng/mL (urine) | Correlation coefficient (r²) > 0.99 | | Accuracy | -2.56% to 3.45% (bias) | 92.0% to 112.2% | ±15% of nominal value (±20% at LLOQ) | | Precision (CV) | Intra-day: -3.78% to 4.33% Inter-day: <15% | Below 9.6% | ≤15% RSD (≤20% at LLOQ) | | LLOQ | 0.82 ng/mL (HLMs) 100 ng/mL (plasma) | 0.5 ng/mL (urine) | Signal-to-noise ratio ≥5 Accuracy and precision within ±20% | | Recovery | Consistent and reproducible | >85% with SLE | Consistent across quality control levels | | Matrix Effect | Minimal ion suppression/enhancement | Minimal ion suppression/enhancement | Matrix factor 0.8-1.2 with IS normalization |
The method demonstrates excellent specificity with no significant interference from endogenous plasma components at the retention times of this compound, metabolite M4, or the internal standard. This is assessed by analyzing at least six different lots of blank human plasma, including lipemic and hemolyzed samples [3].
Stability evaluations confirm that this compound remains stable under various storage and handling conditions:
The following diagram illustrates the comprehensive workflow for sample preparation, analysis, and data processing in the LC-MS/MS bioanalysis of this compound:
For metabolic stability studies using human liver microsomes (HLMs), the following procedure is recommended:
Preparation of incubation mixture:
Pre-incubation:
Reaction initiation:
Time course incubation:
Reaction termination:
Sample processing:
Data analysis:
Using this protocol, researchers determined the metabolic stability parameters of this compound in HLMs, with a measured half-life of 22.28 minutes and intrinsic clearance of 36.37 mL/min/kg, indicating moderate extraction ratio [1].
The developed LC-MS/MS method has been successfully implemented in clinical settings for therapeutic drug monitoring of this compound in patients with ALK-positive NSCLC. The protocol includes:
Blood collection: Collect 2-4 mL of venous blood into EDTA-containing tubes at predetermined time points (trough and peak concentrations)
Sample processing:
Quality control:
Data interpretation:
During clinical development, this compound and metabolite M4 were quantified in plasma from patients and healthy subjects using methods developed in two different laboratories. Cross-validation assessment revealed a bias between the bioanalytical laboratories, which was confirmed with clinical PK data between pivotal studies using different analytical methods [2]. This highlights the importance of harmonizing bioanalytical methods across sites during multi-center trials to ensure consistent pharmacokinetic assessment.
Signal suppression/enhancement: If significant matrix effects are observed, modify the sample preparation procedure to include more efficient cleanup or adjust the chromatographic conditions to shift analyte retention times away from regions of ion suppression.
Poor chromatography: If peak shape deteriorates, replace guard column, use mobile phase additives (e.g., 0.1% formic acid), or adjust gradient conditions to improve separation.
Decreasing sensitivity: Check ion source for contamination, optimize collision energy and MRM transitions, and verify detector calibration.
Inconsistent internal standard response: Ensure stable isotope-labeled internal standard is used and prepare fresh working solutions regularly.
While this protocol focuses on plasma analysis, the method can be adapted for other biological matrices:
The LC-MS/MS method presented in this application note provides a robust, sensitive, and specific approach for quantifying this compound and its major metabolite M4 in human plasma. The validated method demonstrates excellent performance across all key validation parameters, including precision, accuracy, sensitivity, and selectivity. The incorporation of supported liquid extraction effectively addresses the challenge of non-specific binding while providing clean extracts with minimal matrix effects.
This methodology has proven suitable for application in clinical pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations, supporting the ongoing development and optimal clinical use of this important targeted cancer therapeutic. The protocols described herein can be readily implemented in regulated bioanalytical laboratories to support this compound clinical trials and patient management.
This compound hydrochloride (ALH) is a potent anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Despite its clinical efficacy, this compound faces significant pharmaceutical challenges due to its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound with low solubility and low permeability. The absolute solubility of this compound in water is extremely limited (approximately 10.3 ± 1.2 µg/mL), with varying solubility across different pH conditions and organic solvents. These solubility limitations directly impact its oral bioavailability, which is reported to be approximately 37% under fed conditions and further reduced to one-third of that value under fasting conditions. To achieve therapeutic efficacy, the current marketed formulation requires high dosing (600 mg twice daily), necessitating patients to consume multiple capsules daily, which significantly reduces patient compliance.
The physicochemical properties of this compound present substantial challenges for formulation development. This compound exhibits pH-dependent solubility, with highest solubility in acidic conditions, though it demonstrates instability at extremely low pH levels. Additionally, this compound is photosensitive and susceptible to degradation under various environmental conditions, requiring protective measures during manufacturing and storage. The conventional formulation approaches have proven insufficient in addressing these bioavailability challenges, necessitating the development of advanced drug delivery systems such as amorphous solid dispersions (ASDs) and self-nanoemulsifying drug delivery systems (SNEDDS) to enhance solubility, dissolution, and ultimately, oral bioavailability.
The development of amorphous solid dispersions (ASDs) represents a promising strategy to enhance the solubility and dissolution rate of this compound. ASDs work by disrupting the crystal lattice of the drug, thereby converting it to a higher energy amorphous state that requires no energy for crystal breakdown during dissolution. For this compound, research has focused on both second-generation and third-generation ASD systems. Second-generation ASDs typically consist of the drug dispersed in amorphous polymers, while third-generation ASDs incorporate additional components such as surfactants to further enhance performance and stability. Several polymeric systems have been investigated for this compound ASD formulation, with Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) demonstrating particularly promising results due to its amphiphilic nature and ability to maintain supersaturation.
Soluplus-Based Formulations: Soluplus has shown exceptional capability in enhancing this compound solubility, with studies reporting approximately 111-fold solubility improvement compared to pure API. This polymer functions through multiple mechanisms, including improved wettability, inhibition of precipitation, and potential permeability enhancement. Optimal drug-polymer ratios have been identified at 1:5 (this compound:Soluplus), with this composition demonstrating complete amorphization and significant dissolution enhancement.
Third-Generation ASD Systems: The incorporation of surfactants such as Gelucire 44/14 (5% w/w) or Poloxamer 407 (5% w/w) into Soluplus-based ASDs has yielded additional benefits in solubility and dissolution performance. These ternary systems demonstrate enhanced stability against crystallization and improved dissolution in bio-relevant media, particularly in fasted-state simulated intestinal fluid (FaSSIF), where this compound typically exhibits lowest solubility.
Alternative Polymer Systems: Recent research has also explored the use of novel polymers such as Apinovex for this compound ASD formulation. Studies have demonstrated successful amorphization at drug loads up to 60%, with significant solubility enhancement in various dissolution media, including biorelevant environments.
An alternative approach to enhance this compound solubility involves the development of suspended self-nanoemulsifying drug delivery systems (Su-SNEDDS). This technology combines the advantages of SNEDDS preconcentrates with suspension technology to achieve high drug loading while maintaining the solubilization benefits of nanoemulsions. The Su-SNEDDS formulation for this compound incorporates the drug in micronized form within the SNEDDS concentrate, which upon dilution in aqueous media, forms a nanoemulsion while simultaneously releasing fine drug particles for rapid dissolution. The optimized Su-SNEDDS formulation achieved 10% drug loading (compared to <0.6% in conventional SNEDDS) and reached 100% dissolution within 30 minutes in 1% sodium lauryl sulfate (SLS) pH 1.2 buffer.
Table 1: Excipient Screening for this compound Solid Dispersions
| Excipient Category | Specific Excipients Tested | Performance Summary | Optimal Concentration |
|---|---|---|---|
| Polymers | Soluplus, Povidone, Copovidone, Crospovidone, Apinovex | Soluplus showed 111-fold solubility enhancement; Apinovex enabled drug loading up to 60% | 1:5 drug:polymer ratio (Soluplus) |
| Surfactants | Gelucire 44/14, Poloxamer 188, Poloxamer 407, Tween 80, SLS | Gelucire 44/14 showed 45-fold solubility enhancement; Poloxamer 407 optimal for ternary ASDs | 5% w/w of total formulation |
| Oils (for SNEDDS) | Capmul MCM C8, Capmul MCM C10, Medium-chain triglycerides | Capmul MCM C8 showed optimal emulsification properties | 10-30% of SNEDDS preconcentrate |
The solvent evaporation technique is widely employed for the preparation of this compound amorphous solid dispersions due to its simplicity, scalability, and ability to produce homogeneous dispersions. The following protocol details the preparation of third-generation ASDs containing this compound, Soluplus, and Poloxamer 407:
Materials: this compound hydrochloride, Soluplus, Poloxamer 407, methanol, chloroform (in 1:1 ratio), and liquid nitrogen.
Procedure:
Critical Process Parameters:
The Su-SNEDDS formulation combines the benefits of nanoemulsification with suspension technology to achieve high drug loading while maintaining excellent dissolution properties. The following protocol details the preparation of this compound Su-SNEDDS:
Materials: this compound hydrochloride, Kolliphor HS 15 (surfactant), Capmul MCM C8 (oil phase), and ultrasonic processor with probe.
Procedure:
Critical Process Parameters:
Comprehensive solid-state characterization is essential to confirm the successful formation of amorphous solid dispersions and to assess their physical stability. The following analytical techniques are employed:
Differential Scanning Calorimetry (DSC):
Powder X-Ray Diffraction (pXRD):
Fourier-Transform Infrared Spectroscopy (FTIR):
Equilibrium Solubility Determination:
Dissolution Testing:
Table 2: Characterization Parameters for this compound Solid Dispersions
| Characterization Method | Key Parameters | Acceptance Criteria |
|---|---|---|
| DSC | Melting endotherm disappearance, Glass transition temperature | No crystalline melting peak; Single Tg >50°C above storage temperature |
| pXRD | Crystalline peaks at characteristic 2θ values | No distinct crystalline peaks; Broad amorphous halo pattern |
| FTIR | Peak shifts in C≡N (~2220 cm⁻¹) and C=O (~1700 cm⁻¹) regions | Evidence of molecular interactions without chemical degradation |
| Dissolution Testing | % drug released in 15 min, % drug released in 60 min | >80% in 15 min; >90% in 60 min |
| Solubility Measurement | Solubility in water and biorelevant media | Minimum 100-fold improvement in aqueous solubility |
The developed solid dispersion formulations demonstrated remarkable improvements in this compound solubility across various media. The surface-modified solid dispersion (SMSD) containing this compound:Soluplus:Gelucire 44/14 in 1:5:5 ratio showed the most significant enhancement with 547-fold increase in solubility compared to pure this compound API. In biorelevant media, the optimized third-generation ASD (containing 5% Poloxamer 407) exhibited 2-fold higher dissolution in FaSSIF compared to the pure drug, addressing the particular challenge of low solubility in fasted state conditions that significantly impacts clinical efficacy. The solubility enhancement was directly correlated with polymer concentration, with higher polymer levels generally providing greater solubility improvement, though with an optimal point beyond which additional polymer provided diminishing returns.
The Su-SNEDDS formulation achieved 10% drug loading (compared to <0.6% in conventional SNEDDS) while maintaining excellent dissolution characteristics. This formulation approach capitalized on the combination of nanoemulsification for solubilization and micronized drug particles for rapid dissolution. Upon dilution in aqueous media, the Su-SNEDDS formed fine nanoemulsions with droplet size <200 nm while simultaneously releasing micronized this compound particles that dissolved rapidly, achieving 100% drug release within 30 minutes in dissolution media containing 1% SLS.
The dissolution performance of this compound solid dispersions demonstrated significant improvements over the pure API. The optimized third-generation ASD formulation achieved >80% drug release within 15 minutes in various dissolution media, compared to <20% for the pure API within the same timeframe. This rapid dissolution is particularly important for this compound, as it may reduce the food effect observed with the conventional formulation, potentially enabling administration without regard to meals and improving patient compliance. The dissolution enhancement was maintained in biorelevant media, with the ASD showing substantially higher dissolution in both FaSSIF and FeSSIF compared to the pure drug.
The dissolution data fitted to various kinetic models revealed that the solid dispersion formulations generally followed the Korsmeyer-Peppas model with non-Fickian diffusion, suggesting a combination of diffusion and erosion mechanisms for drug release. The maintenance of supersaturation was significantly improved in ASD formulations compared to pure drug, with the incorporation of surfactants in third-generation ASDs providing additional stabilization against precipitation, particularly in intestinal pH conditions where this compound solubility is inherently low.
Stability studies conducted according to ICH guidelines demonstrated that the optimized ASD formulations maintained their amorphous character and dissolution performance throughout the study period. Accelerated stability testing at 40°C/75% RH for 3 months showed no significant recrystallization in DSC or pXRD analysis, and the dissolution profiles remained unchanged from initial timepoints. The solid dispersions also demonstrated photosensitivity similar to the pure drug, necessitating appropriate light-protective packaging for long-term storage.
The physical stability of the ASDs was attributed to several factors, including the high Tg of the polymer system, molecular interactions between this compound and polymer (as evidenced by FTIR), and the antiplasticizing effect of the surfactant in ternary systems. These factors collectively prevented molecular mobility and phase separation that could lead to crystallization during storage.
The development of this compound solid dispersions should incorporate in vitro-in vivo correlation (IVIVC) studies to establish predictive models for in vivo performance based on in vitro dissolution data. Research has demonstrated a Level A IVIVC for this compound solid dispersions, which represents a point-to-point correlation between in vitro dissolution and in vivo absorption. The IVIVC model for this compound solid dispersions showed acceptable prediction error (%PE) for Cmax (<10%), though it was inconclusive for AUC0-last (%PE -14.03), suggesting the need for further refinement of the model or dissolution method to better simulate gastrointestinal conditions.
From a regulatory perspective, the quality target product profile (QTPP) for this compound solid dispersions should include critical quality attributes (CQAs) such as drug content, drug-polymer ratio, solid-state form, dissolution performance, and stability indicators. The formulation process should be adequately controlled and validated, with particular attention to the potential impact of process parameters on the amorphous nature of the product. Additionally, appropriate biorelevant dissolution methods should be developed and validated to predict in vivo performance, potentially incorporating media simulating both fasted and fed states to address the significant food effect observed with this compound.
Table 3: Comparative Performance of Different this compound Formulation Strategies
| Formulation Approach | Drug Loading | Solubility Enhancement | Dissolution Performance | Stability |
|---|---|---|---|---|
| Pure API | 100% | Baseline | <20% in 15 min | Stable crystalline form |
| Second-Generation ASD (Soluplus 1:5) | 16.7% | 111-fold | >80% in 15 min | Stable for 12 months |
| Third-Generation ASD (with 5% surfactant) | 15.9% | 547-fold | >80% in 15 min | Stable for 12 months |
| Su-SNEDDS | 10% | 20-fold higher than SNEDDS | 100% in 30 min | Physical stability concerns |
| Apinovex ASD (20% drug load) | 20% | 394 μg/mL in FeSSIF-V2 | 75% in 2 hours | Stable for 2 months |
The development of amorphous solid dispersions represents a viable formulation strategy to address the significant solubility and bioavailability challenges associated with this compound. Through rational selection of polymeric carriers and surfactants, along with optimization of manufacturing processes, substantial improvements in solubility, dissolution rate, and potential bioavailability can be achieved. The third-generation ASD approach, incorporating appropriate surfactants, has demonstrated superior performance compared to second-generation systems, particularly in maintaining supersaturation and enhancing dissolution in biorelevant media.
Future research directions should focus on scale-up considerations for industrial manufacturing, with particular attention to the potential transformation from solvent-based to melt-based processes for improved environmental sustainability. Additionally, further exploration of novel polymeric carriers with enhanced stabilization capabilities may enable higher drug loading while maintaining physical stability. Long-term stability studies under various storage conditions will be essential to establish appropriate shelf-life and storage recommendations for these formulations. The successful development of this compound solid dispersions has the potential to significantly improve patient therapy by enabling reduced dosing, decreasing food effects, and enhancing overall treatment efficacy.
Diagram 1: this compound Solid Dispersion Development Workflow
| Parameter | Formulation A (ASD) | Formulation B (ASD + Surfactant) | Unprocessed API |
|---|---|---|---|
| Composition | Alectinib HCl:Soluplus (1:5) | This compound HCl:Soluplus (1:5) + 5% Poloxamer P407 | This compound HCl API |
| In Vitro Dissolution | Significantly enhanced vs. API | Superior to Formulation A and API | Baseline (low) |
| Cₘₐₓ (Pharmacokinetic) | ~2-fold increase vs. API | ~2-fold increase vs. API (similar Cₘₐₓ to A, lower Tₘₐₓ) | Baseline |
| AUC₀₋ₗₐₛₜ (Pharmacokinetic) | ~2-fold increase vs. API | Highest among all groups | Baseline |
| IVIVC Predictability (Cₘₐₓ) | %PE: -9.36% (Internal) | %PE < 10% (External) | %PE: 6.19% (Internal) |
| IVIVC Predictability (AUC₀₋ₗₐₛₜ) | %PE: -5.42% (Internal) | %PE: ~ -14.03% (Inconclusive) | %PE: 13.80% (Internal) |
Table Details: Comparative summary of formulation compositions, performance data, and IVIVC predictability for this compound solid dispersions. AUC: Area Under the Curve; Cₘₐₓ: Maximum plasma concentration; %PE: Prediction Error Percent. [1] [2]
1.1 Objective: To prepare stable amorphous solid dispersions of this compound HCl using polymer and surfactant to enhance dissolution and bioavailability. [2]
1.2 Materials:
1.3 Equipment: Analytical balance, magnetic stirrer, rotary evaporator, vacuum oven, mortar and pestle.
1.4 Method: Solvent Evaporation
2.1 Objective: To evaluate the dissolution performance of ASD formulations under various physiologically relevant conditions. [2]
2.2 Materials & Media:
2.3 Method:
3.1 Objective: To assess the bioavailability of ASD formulations in a preclinical model. [1] [2]
3.2 Ethics: All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC). [2]
3.3 Formulation & Dosing:
3.4 Blood Sampling & Bioanalysis:
3.5 Pharmacokinetic Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC₀₋ₗₐₛₜ) from the mean plasma concentration-time profile using non-compartmental analysis in a software platform like Phoenix WinNonlin. [2]
4.1 Objective: To establish a point-to-point correlation between in vitro dissolution and in vivo absorption. [1] [2]
4.2 Data Preparation:
Fdisso) vs. time profile from the most discriminatory medium (e.g., pH 4.5 acetate buffer + 0.25% SLS). [2]4.3 Deconvolution to Estimate In Vivo Absorption:
Fabs) over time. [3] [2]4.4 Model Fitting:
Fabs against in vitro Fdisso for corresponding time points.Fabs = Abs Scale * Diss (Tscale * Tvivo)) to establish the Level A correlation. [2]4.5 IVIVC Model Validation:
The following diagram illustrates the complete workflow for establishing and validating the IVIVC model, integrating the protocols described above.
Diagram Overview: The workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC) model for this compound solid dispersions, from formulation preparation to final model validation.
The development of Soluplus-based amorphous solid dispersions successfully addressed the bioavailability challenges of this compound HCl, a BCS Class IV drug. The inclusion of Poloxamer 407 in Formulation B provided a marginal but notable improvement in AUC, underscoring the role of surfactants in optimizing performance. [2]
The established Level A IVIVC, particularly for Cₘₐₓ, demonstrates that in vitro dissolution in pH 4.5 buffer with SLS can serve as a reliable surrogate for predicting in vivo performance. This allows for the use of dissolution testing as a tool for formulation screening and quality control, potentially reducing the need for extensive bioequivalence studies in the future. [1] [2] The inconclusive external predictability for AUC₀₋ₗₐₛₜ suggests that incorporating additional data sets could further strengthen the model. [1] [2]
For future work, these lab-scale ASD formulations should be transformed into final oral dosage forms (e.g., capsules/tablets) using scalable technologies like spray drying, and their performance should be confirmed in clinical studies. [2]
Anaplastic lymphoma kinase (ALK) rearrangement occurs in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, representing a significant molecular subtype with distinct clinical characteristics. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, with median progression-free survival (mPFS) reaching 34.8 months in clinical trials [1] [2]. Despite these impressive initial responses, acquired resistance inevitably develops in most patients, presenting a major clinical challenge. The resistance mechanisms to this compound are diverse, encompassing both ALK-dependent factors such as secondary mutations in the kinase domain (e.g., G1202R, I1171N, V1180L) and ALK-independent mechanisms including bypass pathway activation and histological transformation [3] [4].
Patient-derived organoids (PDOs) have emerged as a powerful ex vivo model system that faithfully recapitulates the genetic and phenotypic heterogeneity of original tumors. Unlike traditional two-dimensional cell cultures, PDOs maintain tumor microenvironment characteristics and cellular hierarchy, providing a more physiologically relevant platform for drug sensitivity testing [5]. For ALK-positive NSCLC patients developing this compound resistance, PDO-based drug screening offers a promising strategy to guide subsequent treatment selection by empirically identifying effective therapeutic options tailored to individual resistance profiles.
This application note provides comprehensive protocols for establishing and utilizing NSCLC PDO models to investigate this compound resistance mechanisms and identify optimal subsequent therapies through systematic drug sensitivity testing. We also present analytical frameworks for interpreting results and case studies demonstrating clinical application of this approach.
Understanding the diverse resistance mechanisms to this compound is essential for designing effective subsequent treatment strategies. The resistance profiles can be broadly categorized into ALK-dependent and ALK-independent mechanisms, each with distinct clinical implications.
Table 1: Major Resistance Mechanisms to this compound in ALK-Positive NSCLC
| Resistance Category | Specific Mechanisms | Frequency | Potential Therapeutic Strategies |
|---|---|---|---|
| ALK-dependent | Secondary kinase mutations (G1202R, I1171N/S/T, V1180L, E1161D) | 30-40% [4] | Mutation-specific next-generation ALK inhibitors (lorlatinib for G1202R) |
| ALK gene amplification | ~10% [3] | Next-generation ALK inhibitors | |
| ALK-independent | Bypass pathway activation (EGFR, KRAS, KIT, MET) | 20-30% [3] | Combination therapy targeting bypass pathways |
| Histological transformation (e.g., to small cell lung cancer) | ~5% [3] | Platinum-etoposide chemotherapy | |
| Pharmacological resistance (inadequate CNS penetration) | Variable | ALK inhibitors with better CNS penetration (lorlatinib, brigatinib) |
The ALK kinase domain mutations represent the most characterized resistance mechanism, with the G1202R mutation being particularly notable as it confers resistance to all first- and second-generation ALK inhibitors except lorlatinib [4]. Other common mutations include I1171N/T/S and V1180L, which may retain sensitivity to certain second-generation ALK inhibitors such as ceritinib. Research has demonstrated that the specific mutation profile significantly influences the efficacy of sequential ALK TKI therapy. For instance, one study showed that patients with acquired ALK mutations (V1180L and E1161D) had longer PFS with ceritinib (6.7 months) compared to those without identifiable mutations (0.5-1.3 months) [1] [2].
Table 2: ALK Resistance Mutation Patterns and Their Drug Sensitivities
| ALK Mutation | This compound | Ceritinib | Brigatinib | Lorlatinib |
|---|---|---|---|---|
| G1202R | Resistant | Resistant | Resistant | Sensitive [4] |
| I1171N | Resistant | Sensitive | Variable | Sensitive [4] |
| V1180L | Resistant | Sensitive | Resistant | Sensitive [1] |
| L1196M | Resistant | Sensitive | Sensitive | Sensitive [4] |
| E1161D | Resistant | Sensitive | Resistant | Unknown [1] |
The EML4-ALK fusion variant also influences treatment response, with variant 3 (E6;A20) associated with inferior outcomes and earlier development of resistance compared to variants 1 and 2 [6] [7]. Additionally, bypass track activation through alternative signaling pathways (e.g., EGFR, MET, or KRAS activation) represents another common resistance mechanism that typically does not respond to sequential ALK TKI monotherapy, requiring combination approaches instead [3].
Sample Collection and Processing:
Organoid Culture Maintenance:
Quality Control and Validation:
The following diagram illustrates the complete workflow for establishing patient-derived organoids and conducting drug sensitivity testing:
Drug Panel Preparation:
High-Throughput Screening Setup:
Viability Assessment and Data Acquisition:
Traditional Dose-Response Parameters:
CODRP Index for Enhanced Prediction: The Cancer Organoid-Based Diagnosis Reactivity Prediction (CODRP) index represents an advanced multi-parameter approach that improves upon traditional AUC-based analysis by incorporating clinical and biological variables [8]:
Where:
This integrated approach has demonstrated superior performance in classifying ALK-targeted drug responses according to ALK rearrangement status and correlating with clinical outcomes compared to conventional AUC analysis alone [8].
Resistance Mechanism Identification:
Clinical Validation Framework:
A real-world study of 35 ALK-positive NSCLC patients treated with first-line this compound demonstrated the clinical utility of PDO-based testing [1] [2]. Among four patients who developed progression:
This case highlights the limitation of empirical sequential ALK TKI therapy and the potential value of PDO testing in avoiding ineffective treatments and associated toxicities.
A 33-year-old male with ALK-positive NSCLC harboring EML4-ALK variant 3 (E6;A20) and a novel NRXN1-ALK fusion (N19;A20) experienced progression on multiple therapies including this compound (PFS 8 months) and lorlatinib (PFS 1 month) [6] [7]. After extensive treatment failure:
This case demonstrates the utility of PDO testing in identifying active therapies for patients with complex resistance patterns, including rare fusion variants that may not respond predictably to standard ALK inhibitors.
PDO platforms enable co-clinical trials where organoid responses are evaluated in parallel with patient treatment, potentially accelerating drug development [5]. Key applications include:
While PDO-based drug sensitivity testing shows significant promise, several challenges remain. The success rate of organoid establishment from biopsy samples varies (50-80%), and the time required for expansion (2-4 weeks) may limit applicability in rapidly progressive disease [1] [6]. Additionally, current organoid models often lack complete tumor microenvironment components, particularly immune cells, which may affect response to immunotherapies and certain targeted agents.
Future developments aim to address these limitations through:
As these technologies evolve, PDO-based drug sensitivity testing is poised to become an integral component of precision oncology for ALK-positive NSCLC, potentially improving outcomes for patients developing resistance to this compound and other ALK inhibitors.
Anaplastic lymphoma kinase (ALK) rearrangement occurs in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, representing a distinct molecular subtype with significant clinical implications. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, with median progression-free survival (PFS) reaching 34.8 months in the pivotal ALEX trial, substantially outperforming first-generation inhibitors. However, the development of acquired resistance remains an inevitable clinical challenge that ultimately limits long-term therapeutic success. The emergence of resistance mechanisms can be broadly categorized as ALK-dependent (including secondary mutations in the kinase domain and ALK gene amplification) and ALK-independent (bypass pathway activation, histological transformation, and concomitant gene alterations) pathways. Next-generation sequencing (NGS) profiling has emerged as an indispensable tool for deciphering this complex resistance landscape, enabling informed subsequent treatment decisions and guiding the development of novel therapeutic strategies.
The clinical imperative for comprehensive resistance profiling is underscored by real-world evidence demonstrating that empirical sequencing of ALK-TKIs following this compound progression often yields suboptimal outcomes. A recent analysis of 35 this compound-treated patients revealed that blind sequential therapy with other second-generation TKIs or third-generation lorlatinib may not guarantee satisfactory tumor suppression, with PFS for ceritinib post-alectinib resistance ranging from a mere 0.5-1.3 months in patients without identifiable resistance mutations to 6.7 months in those with specific ALK kinase domain mutations (V1180L and E1161D) [1]. This stark contrast highlights the critical importance of understanding the specific molecular drivers of resistance in individual patients to guide optimal subsequent therapy selection.
The initial phase of the NGS workflow focuses on sample acquisition and nucleic acid extraction, foundational steps that determine downstream analytical success. For comprehensive this compound resistance profiling, both tissue biopsies (from progressing lesions) and liquid biopsies (blood samples for plasma cell-free DNA analysis) are recommended to capture spatial and temporal heterogeneity. The minimally invasive nature of liquid biopsies makes them particularly valuable for serial monitoring, with studies demonstrating that approximately 2-3 mL of plasma is sufficient for robust analysis [2]. For tissue samples, both core needle biopsies and surgical specimens are acceptable, with optimal tumor cellularity exceeding 20% to ensure adequate mutant allele detection.
Nucleic acid extraction represents a critical determinant of data quality, with recommended input amounts of 10-20 ng for cell-free total nucleic acid (cfTNA) from plasma samples and 15-20 ng/μL for tissue-derived DNA [3] [2]. For plasma samples, the MagMAX Cell-Free Total Nucleic Acid Isolation Kit (Applied Biosystems) has demonstrated efficacy in multiple studies, while for tissue samples, both manual (phenol-chloroform) and automated (magnetic bead-based) extraction methods yield high-quality DNA suitable for NGS library preparation [2]. Following extraction, rigorous quality control assessment using both UV spectrophotometry (for purity evaluation with A260/A280 ratios of 1.8-2.0 indicating minimal protein contamination) and fluorometric methods (for accurate quantitation) is essential before proceeding to library preparation [4].
The library preparation process converts extracted nucleic acids into sequencing-ready fragments through a series of enzymatic reactions and purification steps. For comprehensive resistance profiling, targeted NGS panels focusing on ALK kinase domain mutations and known resistance-associated genes provide the most cost-effective approach, with the Oncomine Lung cfTNA Research Assay (Ion Torrent) having demonstrated clinical utility in multiple studies [2]. This assay covers exons, fusion-related introns, and microsatellite loci of 437 cancer-related genes across a 1.53 Mb target region, providing balanced coverage of ALK-dependent and independent resistance mechanisms [5].
The library preparation workflow involves DNA fragmentation (if using genomic DNA), adapter ligation (with sample-specific barcodes for multiplexing), and PCR amplification to generate sufficient template for sequencing. For plasma cfTNA samples, the process typically begins with 10-20 ng of input material, with library amplification performed using 10-15 cycles of PCR to minimize amplification bias, particularly in AT-rich and GC-rich genomic regions [2]. Following library preparation, a second quality control assessment is recommended using capillary electrophoresis systems (e.g., Agilent Bioanalyzer) to confirm appropriate fragment size distribution (typically 200-300 bp for cfDNA libraries) and to quantify library concentration before sequencing.
Sequencing is performed using platforms such as the Ion Torrent GeneStudio S5 or Illumina NextSeq 1000/2000 systems, with recommended coverage of at least 2,000x for tissue samples and 5,000x for liquid biopsies to ensure sensitive detection of low-frequency resistance mutations that may be present in heterogeneous tumor populations [2]. The sequencing chemistry employed—whether Ion Torrent's semiconductor-based detection or Illumina's sequencing-by-synthesis approach—generates massive parallel read data that forms the basis for subsequent bioinformatic analysis and variant calling.
Table 1: Key Specifications for NGS Library Preparation and Sequencing
| Parameter | Tissue Samples | Liquid Biopsies | Recommendations |
|---|---|---|---|
| Input Material | 15-20 ng/μL genomic DNA | 10-20 ng cfTNA | MagMAX kit for plasma |
| Target Coverage | >2,000x | >5,000x | Higher depth for low-frequency variants |
| Gene Panel Size | 1.53 Mb (437 genes) | 1.53 Mb (437 genes) | Oncomine Lung cfTNA Assay |
| QC Metrics | A260/A280: 1.8-2.0 | Fragment size: 160-200 bp | Bioanalyzer for distribution |
| Multiplexing Capacity | 16-96 samples/run | 16-96 samples/run | Sample-specific barcodes |
The bioinformatic analysis of NGS data represents a complex, multi-step process that transforms raw sequencing reads into clinically actionable insights regarding this compound resistance mechanisms. The initial phase involves base calling and demultiplexing to assign sequences to individual samples, followed by quality control assessment using tools such as FastQC to identify potential issues with sequence quality, adapter contamination, or abnormal GC content. Passing sequences are then aligned to the reference genome (typically hg19/GRCh37) using optimized aligners such as BWA-MEM or Bowtie2, with subsequent duplicate marking to mitigate PCR amplification artifacts.
Variant calling for resistance mutation detection employs a combination of statistical algorithms (GATK, VarScan) and specialized callers for specific variant types (LUMPY for structural variants, including ALK fusions). For liquid biopsy samples, additional filtering based on unique molecular identifiers (UMIs) is implemented to distinguish true low-frequency variants from sequencing errors, with typical sensitivity thresholds of 0.1% variant allele frequency (VAF) for known resistance mutations [2]. The final variant annotation step integrates multiple databases (COSMIC, ClinVar, dbSNP) to prioritize potentially pathogenic alterations, with particular emphasis on known this compound resistance mutations in the ALK kinase domain (G1202R, I1171N, V1180L, L1196M) and mutations in bypass pathways (EGFR, KRAS, MET amplifications) [1] [6].
Functional interpretation of identified variants represents the final and most clinically relevant step in the analytical pipeline. This process involves integrating mutation data with existing knowledge of this compound resistance mechanisms, drug sensitivity profiles, and clinical evidence to generate therapeutic recommendations. For complex cases with multiple co-occurring resistance alterations, hierarchical prioritization based on clinical actionability and supporting evidence level is recommended, with ALK kinase domain mutations typically taking precedence in therapeutic decision-making.
ALK-dependent resistance primarily manifests through secondary mutations within the ALK kinase domain that sterically hinder drug binding or alter kinase conformation. Analysis of plasma cfDNA from this compound-resistant patients in the J-ALEX study identified secondary ALK mutations in approximately 13% (9/67) of cases, with the most prevalent being G1202R (identified in 5 patients) and L1196M (3 patients), along with compound mutations such as G1202R/R1275L in one patient [2]. These mutations localize to key structural regions of the kinase domain, including the solvent front (G1202R), gatekeeper region (L1196M), and ATP-binding pocket, effectively reducing this compound's binding affinity through steric hindrance or altered contact points.
The clinical impact of these secondary mutations is profound, with patients harboring detectable resistance mutations experiencing significantly shorter PFS (15.2 months; 95% CI: 10.2-25.2 months) compared to those without (34.1 months; 95% CI: 20.3-55.0 months; HR=2.28, 95% CI: 1.01-5.16, p=0.005) [2]. This differential outcome underscores the biological aggressiveness conferred by these mutations and highlights the importance of their detection for prognostic stratification. Beyond single mutations, compound mutations (multiple secondary mutations within the same ALK allele) represent an emerging challenge, particularly following sequential TKI therapy. These complex mutation patterns, which include combinations such as L1196M/D1203N and F1174L/G1202R, often exhibit differential sensitivity to next-generation ALK inhibitors, necessitating precise molecular characterization for optimal therapeutic selection [6].
ALK-independent resistance encompasses diverse bypass signaling pathways and phenotypic transformations that enable tumor cell survival despite continued ALK inhibition. Analysis of post-alectinib progression samples has identified bypass pathway activation through genomic alterations in KRAS (G12D), NRAS (G13S), and MET amplification as recurrent mechanisms of resistance, often associated with particularly short PFS durations of 2.9-4.4 months [2]. Additional resistance drivers include TP53 mutations, which are associated with early resistance development and poor prognosis, potentially through increased genomic instability and facilitation of bypass pathway emergence.
Beyond canonical signaling pathways, histological transformation—particularly to small cell lung cancer or epithelial-mesenchymal transition—represents an increasingly recognized non-genomic resistance mechanism that may not be detectable through standard NGS approaches. Furthermore, the emergence of concomitant gene alterations in EGFR, KRAS, and other oncogenic drivers has been documented in this compound-resistant cases, with these co-mutations potentially serving as negative predictors of TKI response through activation of parallel survival signaling cascades [7]. The complex landscape of ALK-independent resistance underscores the necessity for comprehensive NGS profiling that extends beyond the ALK kinase domain to capture the full spectrum of potential resistance drivers.
Table 2: Major this compound Resistance Mutations and Their Clinical Implications
| Mutation | Frequency | Domain | Impact | Sensitive to Lorlatinib |
|---|---|---|---|---|
| G1202R | 29% post-alectinib | Solvent front | Steric hindrance | Yes [6] |
| I1171N | ~5% post-alectinib | N-terminal to C-helix | Altered kinase conformation | Variable |
| V1180L | ~3% post-alectinib | ATP-binding pocket | Reduced drug affinity | Yes |
| L1196M | ~4% post-alectinib | Gatekeeper | Blocks drug access | Yes [6] |
| F1174V | ~2% post-alectinib | C-helix | Altered kinase activity | Variable |
| Compound Mutations | ~7% after sequential TKI | Multiple domains | Complex resistance | Variable |
Patient-derived organoids (PDOs) represent a transformative experimental platform for functionally validating NGS-identified resistance mechanisms and empirically guiding subsequent therapy selection. The establishment of lung cancer PDOs begins with sample processing of tumor tissue obtained through biopsy or resection, with careful attention to preservation of viability through rapid processing (preferably within 1 hour of collection). The initial processing involves washing the tissue sample 8-10 times with Hank's Balanced Salt Solution (HBSS) containing 5% antibiotics to minimize contamination, followed by mechanical mincing into approximately 1 mm³ fragments using sterile scalpels [1].
The minced tissue undergoes enzymatic digestion in a mixture containing 0.001% DNase (Sigma-Aldrich), 1 mg/mL collagenase/dispase (Roche), and a combination of 200 U/mL penicillin, 200 mg/mL streptomycin, and 0.5 mg/mL amphotericin B (all from Sigma) prepared in DMEM/F12 medium (Lonza). This digestion is performed at 37°C for 3 hours with periodic gentle stirring and resuspension to ensure uniform tissue processing without excessive cell damage. Following digestion, the tissue suspension is pipetted repeatedly and filtered through a 70-micron mesh to remove undigested fragments, then centrifuged at 112 ×g for 3 minutes to pellet the cells. The resulting cell pellet is treated with a lysis buffer (Invitrogen eBioscience) for 5 minutes to lyse red blood cells, then resuspended in 100 µL of serum-free DMEM/F12 minimum basal medium (MBM) supplemented with 20 ng/mL basic fibroblast growth factor (bFGF), 50 ng/mL human epidermal growth factor (EGF) (both from Invitrogen), N2 and B27 supplements, 10 µM ROCK-inhibitor (Enzo Life Sciences), and 1% penicillin-streptomycin (Gibco) [1].
The final organoid formation is achieved by combining 200 µL of Matrigel (Corning) with the 100 µL cell suspension and plating this mixture in pre-warmed 6-well culture plates (Corning). The Matrigel-cell suspension is allowed to solidify at 37°C for 20-30 minutes before carefully overlaying with organoid culture medium. The cultures are maintained in a humidified incubator at 37°C with 5% CO₂, with medium changes performed every 2-3 days and passaging (typically 1:3-1:4 split ratio) every 7-14 days using enzymatic dissociation with TrypLE Express when organoids reach approximately 200-300 µm in diameter [1].
Drug sensitivity testing using established PDOs provides a high-fidelity platform for evaluating the efficacy of subsequent-line therapies following this compound resistance. The standardized protocol involves harvesting and dissociating mature organoids (typically at passage 3-5 for experimental consistency) into single cells or small clusters (<10 cells) using TrypLE Express treatment for 5-10 minutes at 37°C. The dissociated cells are then counted and seeded in Matrigel at a density of 500-1,000 cells per well in 96-well plates for high-throughput screening. Following a 24-hour recovery period to allow for reformation of micro-organ structures, the cultures are exposed to a concentration gradient of ALK-TKIs (e.g., ceritinib, brigatinib, lorlatinib) spanning a 100-fold concentration range (typically from 1 nM to 10 µM) to generate comprehensive dose-response curves.
The treatment period extends for 5-7 days, with viability assessment performed using cell titer-based assays (e.g., CellTiter-Glo 3D) to quantify ATP content as a surrogate for viable cell mass. The resulting luminescence data is normalized to vehicle-treated controls and analyzed using four-parameter logistic regression to calculate IC₅₀ values for each drug. Validation studies have demonstrated strong correlation between PDO drug sensitivity and clinical response, with one reported case showing PFS of 3.2 months for brigatinib and 1.9 months for lorlatinib in a patient whose PDO testing aligned with these clinical outcomes [1]. This functional validation approach is particularly valuable for cases without clear driver mutations or with complex, multi-mechanism resistance patterns that complicate purely genomics-based therapeutic selection.
The following diagram illustrates the complete NGS workflow for this compound resistance profiling, from sample collection through clinical reporting:
The following diagram summarizes the major resistance mechanisms to this compound and their detection methods:
The integration of comprehensive NGS profiling into the clinical management of this compound-resistant ALK-positive NSCLC represents a paradigm shift toward truly personalized cancer therapy. The systematic approach outlined in these application notes—encompassing optimized sample processing, targeted sequencing, bioinformatic analysis, and functional validation using patient-derived organoids—provides a robust framework for deciphering the complex resistance landscape and guiding subsequent treatment selection. The correlation between specific resistance mechanisms and clinical outcomes, particularly the dramatically different PFS observed in patients with versus without identifiable ALK secondary mutations (15.2 vs. 34.1 months), underscores the prognostic and therapeutic significance of these analyses [2].
Looking forward, several emerging technologies promise to further enhance our understanding and management of this compound resistance. Single-cell sequencing approaches offer unprecedented resolution to characterize tumor heterogeneity and identify rare resistant subclones that may escape detection in bulk tissue analyses. Long-read sequencing technologies (e.g., PacBio, Oxford Nanopore) enable more comprehensive structural variant detection, potentially revealing novel ALK fusion partners and complex genomic rearrangements contributing to resistance. Additionally, the integration of epigenomic profiling may uncover non-genetic resistance mechanisms, such as chromatin remodeling or DNA methylation changes, that complement our current mutational analyses.
From a clinical implementation perspective, the development of standardized reporting frameworks for resistance mutation findings and validated decision support algorithms for interpreting complex genomic data will be essential to translate these advanced molecular analyses into routine clinical practice. Furthermore, the ongoing refinement of liquid biopsy technologies for dynamic monitoring of resistance evolution promises to transform patient management from reactive to proactive, enabling intervention before clinical progression becomes apparent. As these technological advances mature, coupled with the development of novel therapeutic agents capable of overcoming specific resistance mechanisms, the outlook for patients with ALK-positive NSCLC continues to brighten, moving ever closer to the goal of precision oncology—matching the right therapy to the right patient at the right time.
The table below summarizes published desensitization protocols for this compound, highlighting the variation in approaches and their outcomes [1] [2].
| Source / Report | Starting Dose | Final Dose Achieved | Protocol Duration | Outcome |
|---|---|---|---|---|
| Seegobin et al. (2020) [1] | 150 mg twice daily | 600 mg twice daily (full dose) | 23 days | Successful. No rash recurrence at 1-year follow-up. |
| Shirasawa et al. [1] | 40 mg once daily | 300 mg twice daily | 8 days | Successful. No recurrence at 7-month follow-up. |
| Kimura et al. [2] | 20 mg once daily | 200 mg twice daily | 14 days | Successful. Protocol included concurrent prednisolone. |
| Anderson et al. [1] | 37.5 mg once daily | 300 mg twice daily | 9 days | Successful. No recurrence at 1-month follow-up. |
| Unsuccessful Case (2023) [2] | 150 mg twice daily | Protocol not completed | 1 day | Unsuccessful. Sore throat, erythema, and fever recurred on first day of rechallenge. |
The protocol by Seegobin et al. is notable for achieving a full-dose rechallenge. The methodology was as follows [1]:
This protocol was conducted on an outpatient basis after the initial Grade 3 rash had completely resolved with drug cessation and a course of corticosteroids [1].
Research indicates that the success of a desensitization attempt can depend on several factors, illustrated in the workflow below.
This diagram outlines the key decision points. The following points are critical for researchers and clinicians to consider:
The standard dosing and management strategy for this compound is to administer the drug until disease progression or unacceptable toxicity, with dose reduction being the primary method for managing adverse events (AEs) [1] [2].
The table below outlines the standard and reduced dosing schedules.
| Schedule | Dose Level | Remarks |
|---|---|---|
| Starting Dose | 600 mg orally twice daily | Take with food [2]. |
| First Dose Reduction | 450 mg orally twice daily | Recommended for severe hepatic impairment (Child-Pugh C) [2] [3]. |
| Second Dose Reduction | 300 mg orally twice daily | Discontinue if unable to tolerate this dose [2]. |
For researchers monitoring clinical trials, the following table summarizes the management of key this compound-associated adverse events based on the latest prescribing information and clinical reviews [1] [2] [4].
| Adverse Event | Monitoring Recommendation | Management Actions |
|---|---|---|
| Hepatotoxicity [2] [4] | Monitor ALT, AST, and total bilirubin every 2 weeks for the first 3 months, then monthly [2] [4]. | Based on severity: Withhold → resume at reduced dose upon recovery, or permanently discontinue [2]. |
| Severe Myalgia / CPK Elevation [2] [4] | Assess CPK every 2 weeks for the first month and as clinically needed. Patients should report unexplained muscle pain [2] [4]. | Based on severity: Withhold → then resume or reduce dose [2]. |
| Interstitial Lung Disease (ILD)/Pneumonitis [2] [4] | Promptly investigate any new/worsening respiratory symptoms (dyspnea, cough, fever) [2] [4]. | Immediately withhold. Permanently discontinue if no other cause for ILD is identified [2]. |
| Renal Impairment [2] [4] | Monitor renal function as clinically indicated. | Grade 3: Withhold until recovery to ≤1.5x ULN, then resume at reduced dose. Grade 4: Permanently discontinue [2]. |
| Bradycardia [2] [4] | Monitor heart rate and blood pressure regularly. | Symptomatic (not life-threatening): Withhold until recovery to asymptomatic or HR ≥60 bpm. If due to concomitant medication, resume at a reduced dose. Life-threatening: Permanently discontinue [2]. |
| Hemolytic Anemia [2] | If suspected, initiate appropriate lab testing. | If confirmed: Withhold → consider resuming at a reduced dose upon resolution or permanently discontinue [2]. |
This workflow visualizes the core management strategy for the most common AEs:
The following data may be critical for designing robust clinical trials and interpreting real-world outcomes.
The table below lists laboratory abnormalities occurring in >10% of patients from the ALEX study to help establish monitoring benchmarks [4].
| Parameter | ALECENSA (n=152) | Crizotinib (n=151) | | :--- | :--- | :--- | | | All Grades | Grades 3-4 | All Grades | Grades 3-4 | | Chemistry | | | | | | Anemia | 62% | 7% | 36% | 0.7% | | Hyperbilirubinemia | 54% | 5% | 4.7% | 0% | | Increased AST | 50% | 6% | 56% | 11% | | Increased ALT | 40% | 6% | 62% | 16% | | Increased Creatinine | 38% | 4.1% | 23% | 0.7% | | Increased CPK | 37% | 2.8% | 52% | 1.4% |
| Study Type & Citation | Patient Population & Treatment Context | Key Efficacy Findings | Safety Findings |
|---|
| Retrospective Cohort Study [1] [2] | - N=15
The workflow for deciding on and implementing this compound continuation beyond progression generally follows the logic below:
For researchers and clinicians designing studies or treatment protocols, here are the key methodologies derived from the cited evidence.
The benefit of continuing this compound is primarily for a specific patient subgroup [1] [2]:
Note: Immediate switching to another TKI is typically recommended for systemic progression, which indicates broader treatment failure [1] [2].
The following table summarizes the core management strategies for different progression scenarios.
| Clinical Scenario | Recommended Management Strategy | Key Supporting Evidence |
|---|---|---|
| CNS Oligoprogression | Continue alectinib + local therapy (SRS/SRT) [1] [2]. | mPFS of 8 months after continuation; symptomatic improvement [2]. |
| Systemic Oligoprogression | Continue this compound + local ablative therapy to progressing sites [2]. | Study shows benefit of continuation beyond progression [2]. |
| Leptomeningeal (LM) Progression | Consider this compound dose escalation (to 900 mg BID) + CNS-directed therapy [3]. | Case reports: re-induction of clinical/radiographic response [4] [3]. |
| Symptomatic CNS Progression | This compound alone can be effective; defer local therapy if possible [1]. | Retrospective study: significant improvement in CNS symptoms and reduced need for corticosteroids [1]. |
Understanding baseline factors associated with CNS progression risk can inform monitoring strategies and trial design.
| Factor | Association with CNS Progression Risk | Notes |
|---|---|---|
| PD-L1 Expression | PD-L1 TPS ≥50% associated with higher risk [5]. | Identified via multivariate analysis; potential biomarker for intensified CNS surveillance [5]. |
| ALK Fusion Variant | Non-3a/b variants higher risk vs. EML4-ALK V3a/b [5]. | Suggests breakpoint variants may influence CNS tropism; warrants further investigation [5]. |
| Line of Therapy | Higher likelihood in 2L-alectinib vs. 1L-alectinib [5]. | 2L: 31.6% incidence; 1L: 23.7% incidence [5]. |
For researchers investigating mechanisms and novel strategies, here are key methodologies from the literature.
This retrospective clinical study protocol evaluates the efficacy of continuing this compound after oligo/CNS progression [2].
This protocol investigates overcoming inadequate CNS drug exposure through dose intensification, based on compassionate use cases [3].
The diagram below illustrates the clinical decision-making workflow and underlying biological concepts for managing this compound progression.
Clinical Workflow for this compound Progression Management
The following table summarizes the core parameters of a novel, chemometrically-optimized HPLC method for the simultaneous determination of Alectinib (ALEC) and its related impurity, 5-trifluoroacetate (IMP5) [1] [2] [3].
| Parameter | Specification |
|---|---|
| Analytes | This compound & Impurity 5-trifluoroacetate [1] |
| Stationary Phase | Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm) [1] |
| Mobile Phase | Gradient of Acetonitrile and 15 mM Ammonium Acetate Buffer (pH 5.42) [1] |
| Detection (PDA) | 269 nm [1] |
| Limit of Detection (LOD) | ALEC: 0.1 µg/mL; IMP5: 0.3 µg/mL [1] |
| Limit of Quantification (LOQ) | ALEC: 0.3 µg/mL; IMP5: 0.5 µg/mL [1] |
| Method Optimization | Box-Behnken Experimental Design [1] [4] |
| Validation | ICH Q2(R2) Guidelines [1] |
Here is the step-by-step methodology for setting up and running the analysis, compiled from the search results.
The following table addresses common issues that researchers might encounter during method implementation or operation.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination
The developed method was rigorously evaluated beyond basic validation:
The diagram below illustrates the key stages in the development and execution of this robust HPLC method.
When faced with alectinib refractory cases, follow this structured approach to diagnose the resistance mechanism and select an appropriate intervention.
1. Diagnose the Resistance Mechanism The first critical step is to determine whether resistance is ALK-dependent (on-target) or ALK-independent (off-target). The recommended workflow and methodologies for this are summarized in the diagram below.
2. Select a Therapeutic Strategy Based on Mechanism Once the resistance mechanism is identified, the next step is to choose a targeted strategy. The following table outlines the recommended approaches.
| Resistance Mechanism | Primary Strategy | Alternative/Investigational Strategies |
|---|
| ALK-Dependent (e.g., G1202R mutation) | Switch to Lorlatinib (3rd-gen ALK TKI) [1] [2]. | - Sequential 2nd-gen TKI (e.g., Brigatinib for I1171/V1180L mutations) [2].
Q1: What is the clinical rationale for prioritizing lorlatinib after failure of a second-generation ALK TKI like this compound?
A: The primary ALK-dependent resistance mechanism to this compound is the G1202R solvent front mutation, found in approximately 29% of resistant cases [1] [2]. Among all approved ALK TKIs, lorlatinib is the most potent and often the only effective agent against the G1202R mutation [1] [2]. Clinical data shows that in patients who received a second-generation TKI first, the objective response rate (ORR) to lorlatinib was significantly higher in those with a detectable ALK resistance mutation (69%) compared to those without (27%), underscoring the importance of biomarker-driven sequencing [2].
Q2: In a research setting, what is the significance of a repeat biopsy upon progression?
A: A repeat biopsy is a critical research tool. Its significance includes:
Q3: Are there any novel agents or strategies on the horizon for tackling this compound resistance?
A: Research is actively exploring several fronts:
Protocol 1: Using NGS to Detect ALK Resistance Mutations
Protocol 2: Investigating ALK-Independent Resistance via IHC and FISH
| Strategy / Study | Study Design & Population | Key Efficacy Findings | Safety Findings |
|---|---|---|---|
| Alectinib Continuation + Local Therapy [1] [2] | Retrospective cohort (N=15); ALK+ NSCLC with oligoprogression or CNS progression after 1st/2nd-line this compound [1] [2]. | mPFS: 8 months (95% CI: 4-NA); ORR: 46.7%; mOS: Not reached [1] [2]. | Favorable safety profile; one patient experienced Grade 2 elevated AST/SGOT [1]. |
| This compound + Bevacizumab (First-line) [3] | Phase 2 trial (ALEK-B) (N=41); untreated advanced ALK+ NSCLC [3]. | 12-month PFS: 97.1%; 36-month PFS: 64.2%; ORR: 100%; 36-month icPFS: 87.8% [3]. | Grade 3-4 AEs: 46.3% of patients (most common: proteinuria, hepatotoxicity); no fatal events [3]. |
| Model / System | Key Finding | Experimental Detail | Implication for Combination |
|---|---|---|---|
| Preclinical In Vivo Models [4] | Adaptive immunity is critical for durable this compound responses. Tumors regressed in immunocompetent mice but progressed in immunodeficient mice [4]. | Orthotopic lung cancer models in C57BL/6 (immunocompetent) vs. nu/nu (immunodeficient) mice [4]. | Suggests potential for combining this compound with immunotherapies to enhance long-term efficacy. |
| Signaling Pathway Research [5] | Inhibiting TOPK (a downstream target of ALK) enhances sensitivity to this compound. Combination suppressed growth and promoted apoptosis [5]. | In vitro and in vivo models using ALK+ NSCLC cell lines (H2228); combination of this compound and TOPK inhibitor HI-032 [5]. | TOPK is a potential co-target to overcome resistance; HI-032 is a preclinical tool compound. |
The following workflow outlines a standard protocol for assessing the efficacy of this compound combination therapy in mouse models, based on methodologies used in the search results [4] [5].
Key Methodological Notes:
The table below summarizes key parameters from several validated methods for your reference and comparison.
| Analysis Goal | Technique | Column | Mobile Phase (Gradient/Isocratic) | Detection | Linearity Range | Key Application |
|---|---|---|---|---|---|---|
| Assay & Impurity [1] | HPLC-PDA | Ascentis Express C8 (10 cm × 4.6 mm, 2.7 µm) | Acetonitrile / Ammonium acetate buffer (Gradient) | PDA: 269 nm | Not Specified | Pharmaceutical dosage form (Capsules) |
| Metabolic Stability [2] | LC-MS/MS | Not Specified | 55% Acetonitrile (Isocratic) at 0.5 mL/min | MS/MS | 1 - 3000 ng/mL | Human liver microsomes (HLMs) |
| Bioanalysis [3] | HPLC-FLD | Not Specified | Optimized via AQbD (Isocratic) | FLD: Ex/Em ~365/450 nm | 5 - 1000 ng/mL | Rat plasma |
| Bulk & Urine Analysis [4] | HPLC-FLD | Eclipse plus C18 (250 mm × 4.6 mm, 5 µm) | Methanol:Potassium dihydrogen phosphate pH 7 (80:20, v/v) at 2 mL/min (Isocratic) | FLD: Ex/Em 365/450 nm | 5 - 1000 ng/mL (in bulk) | Bulk powder & urine samples |
While explicit FAQs were not found, the method details suggest common challenges and their established solutions.
Problem: Poor Peak Shape or Retention
Problem: Need for High Sensitivity in Biological Samples
Problem: Inefficient or Irreproducible Method Development
Here is a detailed methodology based on a published study for the quantification of this compound in bulk powder and urine samples [4].
1. Instrumentation and Conditions: - HPLC System: Waters Alliance system with a binary pump and autosampler. - Detector: Fluorescence Detector (FLD). Excitation Wavelength: 365 nm; Emission Wavelength: 450 nm. - Column: Reverse-phase Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). - Mobile Phase: Methanol and 20 mM potassium dihydrogen phosphate buffer, pH 7.0 (80:20, v/v). - Flow Rate: 2.0 mL/min. - Injection Volume: 10 µL. - Run Time: Not specified, but the isocratic elution suggests a relatively short runtime.
2. Preparation of Solutions: - Stock Solution (0.5 mg/mL): Dissolve 12.5 mg of this compound standard in 25 mL of dimethyl sulfoxide (DMSO). This solution is stable for at least two months when refrigerated. - Working Standard Solutions: Prepare serial dilutions of the stock solution in acetonitrile to construct a calibration curve in the range of 5–1000 ng/mL.
3. Sample Preparation (Urine): - Spiking: Add 20 µL of the appropriate this compound working standard to 1 mL of control human urine. - Alkalinization: Add 1 mL of NaOH 100 mM/glycine buffer (pH 11) and vortex briefly. - Liquid-Liquid Extraction: Add 5 mL of diethyl ether, vortex, and centrifuge for 15 minutes at 10,000 rpm. - Evaporation and Reconstitution: Transfer the upper organic layer to a glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with an appropriate volume of acetonitrile for HPLC analysis.
4. Validation: The referenced method was validated per ICH guidelines, demonstrating satisfactory linearity, accuracy, precision, and recovery [4].
The following diagram illustrates a systematic approach to HPLC method development and troubleshooting, incorporating principles from the research:
The table below summarizes key validation parameters from a 2025 study for the simultaneous determination of this compound and its impurity, 5-trifluoroacetate [1].
| Validation Parameter | This compound | Impurity (5-trifluoroacetate) |
|---|---|---|
| Analytical Technique | \multicolumn{2}{c | }{HPLC with PDA detection (269 nm)} |
| Column | \multicolumn{2}{c | }{Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm)} |
| Mobile Phase | \multicolumn{2}{c | }{Gradient of Acetonitrile and Ammonium Acetate Buffer} |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.5 µg/mL |
| Validation Guideline | \multicolumn{2}{c | }{ICH Q2(R2)} |
| Application | \multicolumn{2}{c | }{Assay in Alecensa capsules (150 mg this compound/capsule)} |
| Method Optimization | \multicolumn{2}{c | }{Box-Behnken Design + Desirability Function} |
| Measurement Uncertainty | \multicolumn{2}{c | }{Estimated via bottom-up approach} |
This method was optimized using a Box-Behnken design and the Monte Carlo method to define the operable design region, ensuring robustness [1]. The same experimental design was also successfully used in another study to optimize an LC method for this compound [2].
Common HPLC issues can affect method performance. The following workflow outlines a systematic approach to diagnose and resolve frequent problems, with specific considerations for this compound analysis highlighted.
For this compound methods, pay special attention to the mobile phase composition and column temperature, as these were identified as Critical Method Parameters (CMPs) during robustness testing [3].
According to ICH guidelines, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve [4] [5].
AQbD is a systematic, risk-based approach to analytical method development that builds quality and robustness into the method from the start [3]. The process for an this compound HPLC method can be visualized as follows:
This approach was successfully used to develop a robust HPLC method with fluorescence detection (HPLC-FLD) for quantifying this compound in rat plasma, identifying organic phase ratio, buffer concentration, and flow rate as CMPs [3].
For this compound analysis, consider the greenness and whiteness of your method. The 2025 study also evaluated its environmental impact using tools like the Complex Green Analytical Procedure Index and White Analytical Chemistry tool, which can be an important factor in modern method development [1].
The phase III ALEX trial provides the most direct and robust comparison of alectinib versus crizotinib. The table below summarizes key efficacy and safety outcomes from the trial's final analyses [1] [2] [3].
| Parameter | This compound (n=152) | Crizotinib (n=151) | Hazard Ratio (HR) / Notes |
|---|---|---|---|
| Median PFS (months) | 34.8 [2] | 10.9 [2] | HR: 0.41 (95% CI: 0.29-0.53) [4] |
| Median OS (months) | 81.1 [1] [3] | 54.2 [1] [3] | HR: 0.78 (95% CI: 0.56-1.08) [1] [5] |
| Median DoR (months) | 42.3 [1] [2] | 11.1 [1] [2] | HR: 0.41 (95% CI: 0.30-0.56) [1] [2] |
| CNS Efficacy (in pts with baseline CNS mets) | |||
| - Median OS (with prior radiation) | 92.0 months [1] | 39.5 months [1] | HR: 0.62 [5] |
| - Median OS (no prior radiation) | 46.9 months [1] | 23.7 months [1] | HR: 0.73 [5] |
| 12-month Cumulative CNS Progression | 16% (95% CI: 9-24%) [4] | Not Reported | - |
| Common Grade ≥3 AEs ( >2%) | Blood CPK increased (5.6%), ALT increased (2.5%), AST increased (2.4%), Anemia (1.8%) [4] | ALT increased (16.6%), AST increased (10.6%) [5] | - |
| Treatment Discontinuation due to AEs | 17.8% [1] [2] | 14.6% [1] [2] | - |
A meta-analysis of 10 studies confirmed this compound's significant PFS benefit (pooled HR=0.41) and better control of CNS progression, with a 12-month cumulative incidence of CNS progression of 16% [4]. Although the final OS difference was not statistically significant, the median OS exceeding 6.5 years with this compound is considered a clinically meaningful achievement in stage IV NSCLC [1] [5].
The data supporting this comparison primarily come from the ALEX study, a pivotal phase III clinical trial. Key methodological details are outlined below [1] [2] [3].
The following diagram illustrates the workflow of the ALEX trial:
The superior efficacy of this compound, particularly in the CNS, is rooted in its pharmacological properties and has implications for treatment sequencing.
Mechanistic Basis for CNS Efficacy: this compound was specifically designed to be more potent and selective than crizotinib. A key differentiator is its ability to effectively penetrate the blood-brain barrier, which crizotinib does poorly [4]. This property allows this compound to exert robust activity against established brain metastases and provides effective prophylaxis against the development of new CNS lesions.
Sequential Therapy vs. Upfront this compound: Real-world evidence explores the strategy of using crizotinib followed by this compound upon progression ("C+A sequence") compared to upfront this compound. One study found that while the two approaches showed similar real-world PFS and OS, the "C+A" sequence was associated with a significantly higher risk of CNS progression compared to starting with this compound [6] [7]. This supports the use of a potent, CNS-active TKI like this compound in the first-line setting to achieve optimal intracranial disease control.
The following diagram contrasts the two treatment strategies and their key outcomes:
The data from the ALEX trial and supporting meta-analyses solidly establish this compound as a superior first-line treatment compared to crizotinib for advanced ALK-positive NSCLC. Its key advantages are significantly prolonged PFS, a nearly fourfold longer duration of response, and exceptional efficacy in preventing and treating CNS metastases, a critical clinical challenge in this patient population. The design of future clinical trials for next-generation ALK inhibitors should use this compound as the standard-of-care comparator.
The safety profile of this compound is well-established through the phase III ALEX trial and confirmed by long-term follow-up data. The table below summarizes its key safety characteristics and common adverse drug reactions (ADRs).
Table 1: this compound Safety Profile from the ALEX Trial (Primary Analysis) [1]
| Adverse Reaction | ALECENSA (n=152) | Crizotinib (n=151) | | :--- | :--- | :--- | | | All Grades | Grades 3-4 | All Grades | Grades 3-4 | | Constipation | 34% | 0% | 33% | 0% | | Fatigue/Asthenia | 26% | 1.3% | 23% | 0.7% | | Myalgia/Musculoskeletal Pain | 23% | 1.3% | 4% | 0% | | Edema | 22% | 0.7% | 34% | 0.7% | | Rash | 15% | 0.7% | 13% | 0% | | Nausea | 14% | 0.7% | 48% | 3.3% | | Renal Impairment | 12% | 3.9%* | 0% | 0% | | Diarrhea | 12% | 0% | 45% | 2% | | Bradycardia | 11% | 0% | 15% | 0% | *Includes 2 Grade 5 events. [1]
Key Safety Characteristics:
Different ALK inhibitors are associated with characteristic safety profiles. The table below provides a high-level comparison based on clinical data.
Table 2: Comparative Safety Profiles of ALK Inhibitors
| ALK Inhibitor | Characteristic Common AEs | Serious/Specific Safety Concerns | Key Monitoring Parameters |
|---|---|---|---|
| This compound | Constipation, fatigue, myalgia, anemia, hyperbilirubinemia [1]. | Hepatotoxicity, renal impairment, ILD/pneumonitis [1]. | LFTs, renal function, bilirubin, CPK [1]. |
| Brigatinib | Diarrhea, fatigue, nausea, rash, cough, headache, hypertension [4] [5]. | Early-onset pulmonary toxicity (ILD/pneumonitis), hypertension, bradycardia, pancreatitis [4] [5]. | Respiratory symptoms, blood pressure, heart rate, amylase/lipase, LFTs [5]. |
| Lorlatinib | Hyperlipidemia (elevated cholesterol/triglycerides), edema, weight gain, peripheral neuropathy, cognitive effects [6] [7] [8]. | Central nervous system effects (mood, speech, cognitive changes), hyperlipidemia [6]. | Lipid panel, neurological/psychiatric symptoms [6]. |
| Crizotinib | Nausea, diarrhea, vomiting, edema, visual disturbances, elevated transaminases [2] [1]. | ILD/pneumonitis, hepatotoxicity, QT prolongation [1]. | LFTs, cardiac rhythm, visual exams [1]. |
Key Differentiating Insights:
For professionals, understanding the underlying experimental designs is critical for interpreting safety data. Below is a generalized workflow for safety data collection in oncology clinical trials, which can be adapted for specific protocols.
Key Methodological Components:
| Endpoint | ALEX Trial (Final OS Analysis [1] [2]) | Real-World Chinese Cohort (2022 Study [3]) |
|---|---|---|
| Median PFS | 34.8 months (vs. Crizotinib 10.9 months) [4] | 2-year PFS rate: 81.1% (Median PFS not reached) |
| Median OS | 81.1 months (vs. Crizotinib 54.2 months) [2] | Data not mature (Study reported 2-year TTF rate of 81.0%) |
| ORR (Overall) | 82.9% [4] | 88.5% |
| ORR (CNS) | Not explicitly stated | 92.9% (in patients with measurable CNS metastases) |
| Median DoR | 42.3 months (vs. Crizotinib 11.1 months) [2] | Not reported |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CNS: Central Nervous System; DoR: Duration of Response; TTF: Time-to-Treatment-Failure.
The data in the table is derived from specific study protocols and patient populations. Here is a deeper look into the methodologies and key findings.
The ALEX study (NCT02075840) was a global, randomized, open-label, Phase 3 trial that serves as the cornerstone for this compound's first-line approval [4] [5].
Real-world studies complement clinical trial data by reflecting effectiveness in broader, more diverse patient populations.
A key clinical question is whether starting with Crizotinib and switching to this compound upon progression ("sequential therapy") is as effective as using this compound first-line.
This compound's superior performance, especially in the CNS, is rooted in its pharmacological properties. The following diagram illustrates its key mechanistic advantages over first-generation inhibitors like Crizotinib.
The therapeutic landscape for ALK-positive NSCLC continues to evolve with the emergence of next-generation options like Lorlatinib and Brigatinib. The choice between upfront this compound, other second-generation agents, or a sequential strategy should be individualized, considering factors like the presence of baseline CNS metastases, specific ALK fusion variants, and patient preference.
| ALK Inhibitor (Generation) | Reported PFS (vs. Comparator) | Key CNS Efficacy Data | Grade ≥3 Adverse Events (vs. Comparator) | Common Treatment Sequences & Associated PFS |
|---|
| Lorlatinib (3rd) | HR 0.51 vs. Brigatinib [1] HR 0.54 vs. Alectinib [1] ~60% PFS rate at 5 years [2] | Superior TTP-CNS vs. Brigatinib (HR 0.19) [1] | Higher rate vs. This compound (RR 1.48) [1] | Post-2nd gen TKI (Real-world): mPFS ~15.1 months [2] | | This compound (2nd) | HR 0.38 vs. Crizotinib [3] Real-world mTTD: 57.8 months [4] | High intracranial activity [3] | Lower rate vs. Crizotinib [3] | First-line (Real-world): mPFS longer than Brigatinib (HR 1.53) [5] | | Brigatinib (2nd) | HR 0.43-0.49 vs. Crizotinib [3] Real-world mTTD: 39.6 months [4] | High intracranial activity [3] | Similar safety profile to Lorlatinib [1] | First-line (Real-world): mPFS shorter than this compound (HR 1.53) [5] |
Cross-resistance patterns are not symmetrical and depend heavily on the specific ALK resistance mutations that develop during prior treatment.
The diagram below illustrates the two main treatment strategies and their associated risks.
For researchers, the experimental approaches behind this data are critical.
| Parameter | Alectinib (n=152) | Crizotinib (n=151) |
|---|---|---|
| Median Overall Survival (OS) | 81.1 months (95% CI, 62.3–NE) [1] | 54.2 months (95% CI, 34.6–75.6) [1] |
| 7-Year OS Rate | 48.6% [1] | 38.2% [1] |
| OS Hazard Ratio (HR) | 0.78 (95% CI, 0.56–1.08) [1] | – |
| Median Progression-Free Survival (PFS) | (Previously reported: 34.8 mos vs. 10.9 mos with crizotinib) [2] | – |
| Median Duration of Response (DoR) | 42.3 months (95% CI, 31.3–51.3) [1] | 11.1 months (95% CI, 7.9–13.0) [1] |
| DoR Hazard Ratio (HR) | 0.41 (95% CI, 0.30–0.56) [1] | – |
| Key Safety: Grade 3-5 Adverse Events (AEs) | 57.9% [1] | 57.6% [1] |
| Key Safety: Serious AEs | 46.1% [1] | 31.8% [1] |
| Treatment Discontinuation due to AEs | 17.8% [1] | 14.6% [1] |
| Median Treatment Duration | 28.1 months [1] | 10.8 months [1] |
This compound's robust CNS activity is a defining characteristic. In the ALEX study, it provided substantial survival benefits across all CNS subgroups compared to crizotinib [1]:
For patients who experience CNS progression on standard-dose this compound, a dose-escalation strategy has been explored. One retrospective study found that increasing the dose to 900 mg twice daily resulted in a CNS disease control rate of 92% and a median overall time to progression of 7.1 months, with no new grade 3 or higher toxicities [3].
This compound is a highly selective, CNS-penetrant second-generation ALK tyrosine kinase inhibitor (TKI). Its primary mechanism is the continuous blockade of ALK signaling, which drives tumor growth in ALK-positive NSCLC [1] [4].
Despite its efficacy, resistance inevitably develops. Mechanisms are broadly categorized as [4]:
The diagram below illustrates the pivotal ALEX trial design that generated the key efficacy data.
The mature data from the ALEX trial solidify this compound's role as a first-line standard of care. However, several research questions remain active:
To establish a baseline for comparison, the final overall survival (OS) data from the phase 3 ALEX trial, presented at the ESMO 2025 Congress, confirms the long-term benefit of first-line alectinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [2].
The table below summarizes the key efficacy outcomes from the trial comparing this compound to Crizotinib [1] [2]:
| Parameter | This compound (n=152) | Crizotinib (n=151) |
|---|---|---|
| Median OS (months) | 81.1 | 54.3 |
| Hazard Ratio (HR) for OS | 0.78 (95% CI, 0.56–1.08) | — |
| Median DoR (months) | 42.3 | 11.1 |
| HR for DoR | 0.41 (95% CI, 0.30–0.56) | — |
| CNS Efficacy: Median OS by Subgroup | ||
| ─ Baseline CNS mets, with prior radiation | 92.0 months | 39.5 months |
| ─ Baseline CNS mets, no prior radiation | 46.9 months | 23.7 months |
| ─ No baseline CNS mets | 94.0 months | 69.8 months |
Abbreviations: OS, Overall Survival; DoR, Duration of Response; CNS, Central Nervous System; mets, metastases.
The safety profile of this compound was manageable and consistent with its known characteristics, with no new safety concerns identified despite a median treatment duration of 28.1 months [1] [2].
Patient-derived organoids (PDOs) are 3D structures grown from patient tumor tissue that preserve its genetic and cellular heterogeneity. They are increasingly used as a biomimetic model for predicting clinical drug responses [3] [4].
The process of using organoids for drug response prediction involves several critical steps [5] [3] [4]:
Organoid Establishment and Culture:
Drug Sensitivity Testing (DST):
Data Integration and AI Modeling: As shown in the diagram, advanced approaches like the PharmaFormer model use transfer learning. The model is first pre-trained on large-scale pharmacogenomic data from traditional 2D cell lines and is subsequently fine-tuned with the more limited but physiologically more relevant drug response data from tumor-specific organoids. This model integrates the patient's tumor gene expression profile and the drug's molecular structure to predict clinical response [5].
The current evidence highlights two parallel paths:
While a direct published link between organoid testing and this compound prediction was not found, the framework for such an investigation is well-established. The integration of organoid models with AI, as demonstrated by PharmaFormer, represents the cutting edge for developing predictive biomarkers and personalizing treatment strategies for ALK-positive NSCLC patients [5].
| Method & Detection | Primary Application | Sample Type | Linear Range | Limit of Quantification (LOQ) | Key Features & Optimization |
|---|---|---|---|---|---|
| HPLC-PDA [1] [2] | Pharmaceutical Quality Control | Capsule formulation | Not explicitly stated | Alectinib: 0.3 µg/mL; Impurity: 0.5 µg/mL | Simultaneous impurity analysis, Box-Behnken Design, Green/White chemistry assessment |
| HPLC-FLD [3] | Bioanalytical / Pharmacokinetics | Rat Plasma | 5–1000 ng/mL | 5 ng/mL | AQbD principle, High sensitivity for plasma, Box-Behnken Design, Robustness validated |
| HPLC-FD [4] | Bulk Powder & Urine Analysis | Bulk powder, Urine | 5–1000 ng/mL | 7.81 ng/mL | High throughput, Uses internal standard (Ponatinib), Simpler isocratic elution |
| Stability-Indicating LC [5] | Pharmaceutical Analysis | Pharmaceutical preparation | Not explicitly stated | 0.07 µg/mL | Stability-indicating, Identifies degradation products, Box-Behnken Design, Greenness assessment |
The advanced methods listed above employ systematic approaches for development and validation. Here are the specifics for the two most comprehensively documented techniques:
HPLC-PDA for Drug and Impurity (for Quality Control) [1] [2]
HPLC-FLD for Plasma (for Bioanalysis) [3]
The workflow below illustrates the systematic AQbD approach used in developing the HPLC-FL method.
Your choice of method should align with your specific analytical needs:
All the cited methods have been validated according to international guidelines, ensuring their reliability for intended applications.